3,5-Difluorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZWEOORLJBPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156223 | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129714-97-2 | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129714972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Difluorobenzoyl Chloride: A Key Intermediate for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides
3,5-Difluorobenzoyl chloride is a vital difluorinated aromatic organic compound that serves as a cornerstone in the synthesis of a wide array of complex molecules.[1][2] Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds.[1] The two fluorine atoms positioned meta to the carbonyl group on the benzene ring create a unique electronic environment, increasing the reactivity of the acyl chloride and influencing the properties of the resulting derivatives.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in drug discovery and materials science.
Physicochemical Properties and Structural Elucidation
This compound is a colorless to light yellow liquid with a pungent odor.[2] It is characterized by the chemical formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol .[3] The presence of the highly electronegative fluorine and chlorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129714-97-2 | [3] |
| Molecular Formula | C₇H₃ClF₂O | [3] |
| Molecular Weight | 176.55 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 173-175 °C | [4] |
| Density | 1.41 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.5031 (lit.) | [5] |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; reacts with water. | [2] |
| Flash Point | 157 °F | [4] |
Synthesis of this compound: A Detailed Protocol
The most common and reliable method for the laboratory-scale synthesis of this compound is the conversion of 3,5-difluorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts, which simplifies purification.
Experimental Protocol: Synthesis from 3,5-Difluorobenzoic Acid using Oxalyl Chloride
This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
3,5-Difluorobenzoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (filled with calcium chloride)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, suspend 3,5-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred suspension, add a catalytic amount of N,N-dimethylformamide (1-2 drops). Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
Reaction Progression: After the initial effervescence subsides, gently warm the reaction mixture to a reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).
-
Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, it can be distilled under reduced pressure.
Causality of Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, and any moisture will lead to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Catalytic DMF: N,N-Dimethylformamide acts as a catalyst by forming a Vilsmeier intermediate with the chlorinating agent, which is a more reactive acylating species.
-
Excess Chlorinating Agent: Using a slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.
-
Gaseous Byproducts: The use of oxalyl chloride is advantageous as the byproducts, HCl, CO, and CO₂, are gases that are easily removed from the reaction mixture.
Caption: Workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Key Features and Assignments | Source |
| ¹H NMR | The proton NMR spectrum is simple due to the symmetry of the molecule. It typically shows two signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. | [3] |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon attached to the fluorine atoms, the carbon at the 4-position, and the carbon attached to the carbonyl group. The C-F coupling will be observable. | [3] |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of an acyl chloride is observed around 1780-1815 cm⁻¹. C-F stretching bands are also present. | [6] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The base peak is often the [M-Cl]⁺ fragment. | [3][6] |
Applications in Drug Development and Agrochemical Synthesis
This compound is a valuable building block for the synthesis of biologically active molecules.[1] The 3,5-difluorophenyl moiety is a common structural motif in many pharmaceuticals and agrochemicals.
Case Study: Synthesis of an AMPA Potentiator
A notable application of this compound is in the synthesis of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, LY450108.[7] This compound has been investigated for its potential in treating cognitive disorders. The synthesis involves the acylation of a key intermediate with this compound to introduce the desired difluorobenzoyl group.
Agrochemical Applications
In the agrochemical sector, this compound is used in the synthesis of various pesticides, including insecticides and herbicides.[1] The presence of the difluorobenzoyl group can enhance the efficacy and environmental stability of these compounds. For instance, it is a precursor for the synthesis of certain benzoylurea insecticides, which act as insect growth regulators.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[2] It causes severe skin burns and eye damage and may cause respiratory irritation.[3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water to produce hydrochloric acid, so it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the two fluorine atoms, make it an invaluable tool for the synthesis of novel and complex molecules with enhanced biological and physical properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 129714-97-2 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. 3,5-ジフルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Electron-Withdrawing Effects in Fluorinated Benzoyl Chlorides
Abstract: Fluorination is a cornerstone strategy in modern medicinal and materials chemistry for modulating molecular properties. When applied to reactive synthons like benzoyl chlorides, the introduction of fluorine atoms imparts profound changes rooted in their powerful electron-withdrawing capabilities. This guide provides an in-depth analysis of the core principles governing the reactivity and characteristics of fluorinated benzoyl chlorides. We will explore the dualistic electronic nature of fluorine, its quantifiable impact on the electrophilicity of the carbonyl center, and the resulting spectroscopic signatures. Furthermore, this paper presents a field-proven protocol for the synthesis of these valuable reagents and discusses their strategic application in drug discovery and materials science, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Foundational Principle: Fluorine's Electronic Duality
To understand the behavior of fluorinated benzoyl chlorides, one must first appreciate the unique and often competing electronic effects of the fluorine atom. As the most electronegative element, fluorine exerts a potent inductive effect (-I) , pulling electron density away from the aromatic ring through the sigma bond network.[1][2] This effect is dominant and significantly depletes the electron density of the entire molecule.
Concurrently, fluorine possesses lone pairs of electrons that can, in principle, be donated back to the aromatic ring via a resonance effect (+R or +M) . However, due to the poor overlap between the compact 2p orbital of fluorine and the larger 3p orbital of carbon, this resonance donation is significantly weaker compared to other halogens. The Hammett substituent constants (σ) provide a quantitative measure of these effects. The para-substituent constant (σₚ = +0.06) for fluorine is positive, indicating net electron withdrawal, but it is much smaller than the meta-substituent constant (σₘ = +0.34), which is governed almost entirely by the inductive effect.[3] This difference highlights the partial counteraction of the inductive pull by the weak resonance donation in the para position.[4]
This electronic tug-of-war is central to the chemical behavior of all fluorinated aromatic compounds. In benzoyl chlorides, these effects converge on the carbonyl group, dramatically altering its properties.
Impact on the Benzoyl Chloride Moiety: Activating the Carbonyl
The primary consequence of fluorine's strong inductive withdrawal is the significant enhancement of the electrophilicity of the carbonyl carbon. By pulling electron density from the benzene ring, the fluorine atom makes the ring itself less capable of donating density to the attached carbonyl group. This renders the carbonyl carbon more electron-deficient and, therefore, substantially more reactive towards nucleophiles.
This activation is a key feature exploited in synthesis. Fluorinated benzoyl chlorides are more potent acylating agents than their non-fluorinated parent compound.[5] This increased reactivity facilitates reactions such as Friedel-Crafts acylation, esterification, and amidation, often allowing for milder reaction conditions or improved yields.
Caption: Diagram 1: Inductive (-I) vs. Resonance (+R) effects in p-fluorobenzoyl chloride.
The position of the fluorine atom matters. An ortho or para fluorine atom can exert both its inductive and resonance effects, while a meta fluorine primarily acts through its inductive effect.[6][7] Consequently, the activating effect is generally strongest from the meta position, followed by ortho and para. However, steric hindrance from an ortho substituent can also play a significant role in moderating reaction rates by impeding the approach of a nucleophile.[8]
Synthesis and Handling: A Validated Laboratory Protocol
Fluorinated benzoyl chlorides are most commonly and reliably synthesized from their corresponding fluorobenzoic acids. The reaction with thionyl chloride (SOCl₂) is a robust and widely used method.[9][10] The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.[11][12][13]
Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride
This protocol describes a self-validating workflow for the synthesis, purification, and characterization of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid.
Materials & Equipment:
-
2-Fluorobenzoic Acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (3.0 eq)
-
Anhydrous Toluene or Benzene (as solvent)[9]
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube (e.g., CaCl₂)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Short-path distillation apparatus
-
NMR tubes, IR sample holder (KBr plates or ATR)
Methodology:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-fluorobenzoic acid (e.g., 14.0 g, 0.1 mol) and anhydrous toluene (e.g., 70 mL).[9] Add a magnetic stir bar.
-
Reagent Addition: Slowly add thionyl chloride (e.g., 21.9 mL, 0.3 mol) to the stirred suspension at room temperature. Add one drop of DMF as a catalyst.
-
Reflux: Equip the flask with a reflux condenser fitted with a drying tube. Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[14]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The off-gases are corrosive and should be passed through a basic scrubber.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-fluorobenzoyl chloride as a clear, colorless liquid.[9]
-
Characterization & Validation:
-
¹³C NMR: Confirm the presence of the carbonyl carbon signal at ~164 ppm (in CDCl₃) and the aromatic carbons.
-
IR Spectroscopy: Verify the strong C=O stretching frequency in the region of 1780-1810 cm⁻¹.
-
Purity: Assess purity via GC-MS or ¹H NMR.
-
References
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
IUPAC nomenclature for 3,5-Difluorobenzoyl chloride
An In-depth Technical Guide to the IUPAC Nomenclature and Application of 3,5-Difluorobenzoyl Chloride
Introduction
In the precise language of organic chemistry, a compound's name is its formula, a detailed descriptor of its atomic arrangement. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the universal grammar for this language, ensuring that any chemical structure can be unambiguously named and drawn. This guide focuses on a single, yet significant, molecule: this compound.
This compound is more than an academic exercise in nomenclature; it is a vital building block in the synthesis of complex organic molecules.[1] As an acyl chloride, it is a highly reactive derivative of a carboxylic acid, primed for nucleophilic acyl substitution. The presence of two fluorine atoms on the aromatic ring significantly modulates its electronic properties and, consequently, its reactivity and the characteristics of the resulting products.[2][3] This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]
This document, intended for researchers and professionals in drug development and materials science, will deconstruct the IUPAC name of this compound, detail its physicochemical properties, outline its synthetic utility with a practical protocol, and address critical safety considerations.
Part 1: Deconstructing the IUPAC Name
The name "this compound" is derived by systematically identifying the parent functional group, the core structure, and the nature and position of all substituents.
The Parent Functional Group: Acyl Chloride
The highest priority functional group in this molecule is the acyl chloride (or acid chloride). In IUPAC nomenclature, acyl chlorides are named by taking the name of the corresponding carboxylic acid, dropping the "-oic acid" suffix, and adding "-oyl chloride".
The Core Structure: Benzoyl Chloride
The molecule is derived from benzoic acid . Following the rule above:
-
Benzoic acid → Benzo + oyl chloride → Benzoyl chloride
This forms the base name of the un-substituted structure. The carbon atom of the carbonyl group is implicitly designated as position #1 for the purpose of numbering the attached benzene ring.
Substituents and Locants: 3,5-Difluoro
The benzene ring has two fluorine atoms attached.
-
Substituent Name : A halogen substituent is given the prefix "fluoro-".
-
Multiplier : Since there are two fluorine atoms, the prefix "di-" is used, leading to "difluoro".
-
Locants : The positions of the substituents on the benzene ring must be specified. Numbering starts from the carbon atom attached to the primary functional group (the carbonyl carbon) as C1. The ring is then numbered to give the substituents the lowest possible locants. In this case, the fluorine atoms are located on carbons 3 and 5.
Combining these elements yields the full, unambiguous IUPAC name: This compound .[4][5]
The structural breakdown and numbering scheme is visualized below.
Caption: IUPAC numbering for this compound.
Part 2: Physicochemical and Safety Data
Understanding the physical properties of a reagent is paramount for experimental design, particularly for reaction setup and purification.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 129714-97-2 | [1][4][6] |
| Molecular Formula | C₇H₃ClF₂O | [2][4][7] |
| Molecular Weight | 176.55 g/mol | [2][4][7] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Boiling Point | 173-175 °C | [2][7] |
| Density | ~1.5 g/cm³ | [7] |
| Refractive Index (n20/D) | ~1.5031 | [1][6][7] |
| Flash Point | 69 °C (157 °F) | [6][7] |
| Solubility | Soluble in organic solvents (e.g., chloroform, ether); reacts with water. | [3][7] |
Safety and Hazard Profile
As a reactive acyl chloride, this compound presents significant handling risks. It is classified as a corrosive substance that causes severe skin burns and eye damage.[4][8] Inhalation may also cause respiratory irritation.[4][8]
GHS Hazard Statements:
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[6][8]
-
Keep away from water and moisture, as it reacts to release corrosive hydrochloric acid gas.[3]
-
Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[8]
Part 3: Synthetic Applications and a Representative Protocol
This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity makes it an excellent acylating agent for introducing the 3,5-difluorobenzoyl moiety into target molecules.[3]
A quintessential reaction of any acyl chloride is its conversion to an amide via reaction with a primary or secondary amine. This reaction is fundamental in the synthesis of numerous active pharmaceutical ingredients.
Experimental Protocol: Synthesis of N-phenyl-3,5-difluorobenzamide
This protocol details the synthesis of an amide via acylation of aniline. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product purity can be assessed by melting point analysis and spectroscopy.
Methodology:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Causality: DCM is an excellent, non-protic solvent that dissolves the reactants without participating in the reaction. The nitrogen atmosphere prevents the acyl chloride from reacting with atmospheric moisture.
-
Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine, to the solution.
-
Causality: The reaction generates HCl as a byproduct. The amine base scavenges this acid, preventing it from protonating the aniline reactant (which would render it non-nucleophilic) and driving the reaction to completion.
-
-
Acylation Reaction:
-
In a separate, dry dropping funnel, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C using an ice-water bath.
-
Causality: The acylation reaction is highly exothermic. Cooling controls the reaction rate, preventing the formation of side products.
-
Add the this compound solution dropwise to the stirred aniline solution over 15-20 minutes.
-
-
Reaction Monitoring and Workup:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the aniline starting material.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Causality: This aqueous workup sequence systematically removes unreacted reagents and byproducts, isolating the desired neutral amide product in the organic phase.
-
-
Product Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-phenyl-3,5-difluorobenzamide.
-
Caption: Experimental workflow for amide synthesis.
Conclusion
The IUPAC name this compound provides a precise structural definition for a compound of considerable industrial and academic importance. Its logical construction from parent functional group to core structure and locants exemplifies the power of systematic nomenclature. Beyond its name, its chemical properties—stemming from the reactive acyl chloride group and the modulating influence of meta-positioned fluorine atoms—make it a valuable and versatile reagent for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Proper understanding of its properties, reactivity, and hazards is essential for its safe and effective use in the laboratory.
References
- 1. This compound | 129714-97-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 129714-97-2 [matrix-fine-chemicals.com]
- 6. 3,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Role of 3,5-Difluorobenzoyl Chloride in Modern Drug Discovery and Advanced Material Synthesis: A Technical Guide
Abstract
3,5-Difluorobenzoyl chloride has emerged as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique electronic properties, conferred by the meta-positioning of two highly electronegative fluorine atoms, render it a versatile reagent for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core literature and patents pertaining to this compound. We will delve into its synthesis, spectroscopic characterization, and critically, its application in the development of innovative pharmaceuticals and high-performance materials. The narrative will emphasize the causality behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Significance of the 3,5-Difluoro Substitution Pattern
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The 3,5-difluoro substitution pattern on a benzoyl chloride scaffold is particularly noteworthy. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, which significantly enhances the electrophilicity of the acyl chloride carbonyl carbon. This heightened reactivity makes this compound an efficient acylating agent, often enabling reactions to proceed under milder conditions and with higher yields compared to its non-fluorinated counterpart.
Furthermore, the introduction of the 3,5-difluorophenyl moiety into a target molecule can profoundly influence its physicochemical and biological properties. These effects include:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug candidate.
-
Improved Membrane Permeability: The lipophilicity of the molecule is increased, which can enhance its ability to cross cellular membranes and the blood-brain barrier.
-
Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule through steric and electronic interactions, potentially locking it into a bioactive conformation.
This guide will explore how these fundamental principles are leveraged in the practical application of this compound.
Synthesis of this compound: A Robust and Scalable Protocol
The most common and industrially viable route to this compound is the chlorination of its corresponding carboxylic acid, 3,5-difluorobenzoic acid. While various chlorinating agents can be employed, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Reaction Mechanism: The Role of the Chlorinating Agent
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily undergoes intramolecular rearrangement and elimination of sulfur dioxide and a chloride ion to furnish the final acyl chloride product. The reaction is often catalyzed by a small amount of a tertiary amine or N,N-dimethylformamide (DMF), which acts as a nucleophilic catalyst to form a more reactive Vilsmeier-Haack type intermediate.
Diagram: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the laboratory-scale synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of toxic gases.
Materials:
-
3,5-Difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene (or other inert solvent)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel, add 3,5-difluorobenzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of carboxylic acid).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred slurry via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive vapors.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.
Spectroscopic and Physicochemical Properties
Accurate characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key physicochemical properties and expected spectroscopic data.
| Property | Value |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Boiling Point | 173-175 °C[1] |
| Refractive Index (n20/D) | ~1.5031[1] |
| ¹H NMR (CDCl₃) | δ ~7.5-7.7 (m, 2H), ~7.2-7.4 (m, 1H) |
| ¹³C NMR (CDCl₃) | δ ~164 (C=O), ~162 (d, J=250 Hz, C-F), ~136 (C-Cl), ~115 (C-H), ~112 (C-H) |
| IR (neat) | ν ~1780 cm⁻¹ (C=O stretch) |
| Mass Spectrum (EI) | m/z 176 (M⁺), 141 (M⁺ - Cl) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Core Applications in Pharmaceutical and Agrochemical Synthesis
The enhanced reactivity and the desirable properties imparted by the 3,5-difluorophenyl moiety make this compound a valuable intermediate in the synthesis of a wide range of bioactive molecules.
Synthesis of Amides and Esters: Key Pharmacophores
The most common application of this compound is in the acylation of amines and alcohols to form the corresponding amides and esters, respectively. These functional groups are prevalent in many drug molecules, serving as key pharmacophores that engage in hydrogen bonding and other critical interactions with biological targets.
Diagram: Acylation Reactions of this compound
Caption: Key acylation reactions involving this compound.
A notable example is its use in the synthesis of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor potentiators, which are investigated for the treatment of cognitive disorders.[1][4] In these syntheses, this compound is reacted with an appropriate amine-containing core structure to introduce the 3,5-difluorobenzoyl group, which is often crucial for biological activity.
Friedel-Crafts Acylation: Building Molecular Complexity
This compound is an effective electrophile in Friedel-Crafts acylation reactions, enabling the formation of carbon-carbon bonds with electron-rich aromatic and heteroaromatic systems.[5][6][7][8] This reaction is a powerful tool for constructing complex molecular scaffolds found in many pharmaceuticals and agrochemicals. The presence of the two fluorine atoms enhances the reactivity of the acyl chloride, often allowing the reaction to proceed under milder conditions than with non-fluorinated analogs.
Patent Landscape: A Testament to Its Utility
A survey of the patent literature reveals the widespread use of this compound as a key intermediate in the synthesis of a diverse range of proprietary compounds. For instance, it is cited as a reactant in the combinatorial synthesis of libraries of thiophene compounds for drug discovery.[9] Furthermore, its application is evident in the development of novel herbicides and fungicides, where the 3,5-difluorophenyl moiety contributes to the molecule's efficacy and stability in the environment.[10][11]
Safety and Handling Considerations
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[12]
-
Moisture Sensitivity: It reacts with water and other protic solvents to release corrosive hydrogen chloride gas.
-
Respiratory Irritation: Inhalation of its vapors can cause respiratory irritation.[12]
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate) before disposal.
Conclusion: A Versatile Tool for Innovation
This compound stands out as a highly valuable and versatile reagent in the arsenal of synthetic chemists. Its enhanced reactivity, coupled with the beneficial properties imparted by the 3,5-difluorophenyl group, has cemented its role as a key building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in driving innovation across various scientific disciplines.
References
- 1. This compound 98 129714-97-2 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 4. 3,5-ジフルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chemimpex.com [chemimpex.com]
- 11. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 12. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Deployment of Fluorine in Modifying Chemical Reactivity for Drug Discovery
Abstract
The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the chemical and biological properties of therapeutic candidates.[1][2] This guide provides an in-depth technical analysis of the fundamental principles governing fluorine's influence on chemical reactivity. We will dissect the unique stereoelectronic properties of the fluorine atom and the carbon-fluorine (C-F) bond, exploring how these characteristics are strategically leveraged by researchers to enhance pharmacokinetic profiles, binding affinities, and metabolic stability. This document moves beyond a mere recitation of effects, delving into the causality behind these modifications to equip drug development professionals with the foundational knowledge required for rational, fluorine-driven molecular design.
The Unique Physicochemical Profile of the Fluorine Atom
To comprehend the profound impact of fluorine on molecular behavior, one must first appreciate its distinct atomic properties, which diverge significantly from hydrogen. Fluorine is the most electronegative element, a property that dictates much of its chemical personality.[2][3] However, its influence is not solely a function of electronegativity; its small size allows it to act as a subtle yet powerful modulator rather than a sterically demanding group.
The strategic replacement of a hydrogen atom (van der Waals radius of 1.20 Å) with fluorine (van der Waals radius of 1.47 Å) introduces minimal steric perturbation.[2] This allows medicinal chemists to probe electronic effects without drastically altering the molecule's overall size and shape, a concept central to its use as a bioisostere for hydrogen.[4][5] The defining characteristic, however, is the C-F bond itself. It is the strongest single bond in organic chemistry, with a typical bond dissociation energy (BDE) of over 109 kcal/mol, rendering it highly resistant to metabolic cleavage.[6][7]
| Property | Hydrogen (H) | Fluorine (F) | Causality & Implication |
| van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric increase allows F to act as a H bioisostere, probing electronic effects without size penalties.[2] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Creates a highly polarized C-F bond, inducing strong inductive effects and altering local electron density.[2][8] |
| C-X Bond Energy | ~99 kcal/mol | ~109-116 kcal/mol | The exceptional strength of the C-F bond significantly enhances metabolic stability by blocking sites of oxidation.[2][6] |
| Polarizability | High | Low | The C-F bond is poorly polarizable, which can surprisingly increase lipophilicity despite high electronegativity.[1] |
Modulating Electronic Landscapes: The Inductive Effect
The primary mechanism by which fluorine alters chemical reactivity is through its powerful, electron-withdrawing inductive effect (-I effect). By virtue of its supreme electronegativity, a fluorine atom withdraws electron density from the carbon to which it is attached, an effect that propagates through several bonds.
pKa Modulation: A Tool for Optimizing Bioavailability
One of the most predictable and valuable applications of the inductive effect is the modulation of the acid dissociation constant (pKa) of nearby functional groups.[8][9]
-
Lowering Basicity of Amines: For a drug candidate containing a basic amine, high basicity can lead to extensive ionization at physiological pH (7.4). This charged state can impede passage across biological membranes and limit oral bioavailability. Introducing fluorine atoms near the amine reduces the electron density on the nitrogen, making its lone pair less available to accept a proton.[2] This can lower the pKa by 2-3 units, increasing the proportion of the neutral, membrane-permeable species at physiological pH.[1]
-
Increasing Acidity of Acids: Conversely, the same inductive effect can increase the acidity of carboxylic acids or alcohols. This can be advantageous for enhancing interactions with certain biological targets or modifying solubility profiles.[2]
This principle is a clear example of causality in drug design: the goal is to improve membrane permeation, the obstacle is high basicity, and the fluorine-driven solution is a predictable, inductive lowering of the pKa.
Caption: Inductive effect of fluorine on amine basicity.
Conformational Control Through Stereoelectronic Effects
Beyond simple inductive effects, fluorine's unique electronic character gives rise to powerful stereoelectronic interactions that can be used to control molecular conformation.[10] This is a more nuanced aspect of fluorine chemistry, where orbital interactions dictate the preferred three-dimensional arrangement of atoms.
The Gauche Effect: Engineering Bioactive Conformations
In a 1,2-disubstituted ethane system, steric hindrance typically favors an anti-periplanar conformation where the substituents are 180° apart. However, in molecules like 1,2-difluoroethane, the gauche conformation (substituents ~60° apart) is favored.[11][12] This counterintuitive preference is a result of a stabilizing hyperconjugative interaction. The filled σ orbital of a vicinal C-H bond donates electron density into the empty, low-lying σ* antibonding orbital of the C-F bond (σC-H → σ*C-F).[13][14]
This effect is a powerful tool for medicinal chemists. By strategically placing a fluorine atom, a molecule can be pre-organized into a specific bioactive conformation that fits more precisely into a protein's binding pocket, thereby enhancing potency and selectivity.[1][15] This principle has been used to stabilize desired ring puckers in cyclic systems like fluorinated prolines or to control the orientation of side chains in acyclic molecules.[15][16]
Caption: The fluorine gauche effect favors electronic stability.
Non-Covalent Interactions: The C-F···H-X Hydrogen Bond
The ability of organically bound fluorine to act as a hydrogen bond acceptor has been a subject of debate. However, a growing body of evidence confirms that C-F bonds can participate in weak hydrogen bonds, particularly with moderately acidic donors (e.g., N-H, O-H).[17][18] While weaker than conventional hydrogen bonds, these interactions can contribute to binding affinity and specificity within a protein active site.[17] The highly polarized C-F bond can also engage in favorable dipole-dipole and charge-dipole interactions, further anchoring a ligand in its target.[10]
Enhancing Metabolic Stability
One of the most common and impactful applications of fluorination is to block metabolic "soft spots."[2] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often through the hydroxylation of vulnerable C-H bonds.
Blocking Sites of Metabolism
By replacing a metabolically labile hydrogen with a fluorine atom, chemists can effectively shield that position from enzymatic attack.[1][19] The extraordinary strength of the C-F bond makes it highly resistant to the homolytic cleavage required for CYP-mediated oxidation.[7] This strategy has been successfully employed to prevent the hydroxylation of aromatic rings and benzylic positions, leading to a longer drug half-life, improved oral bioavailability, and greater systemic exposure.[1][2] For example, the development of Ezetimibe, a cholesterol absorption inhibitor, involved the strategic placement of fluorine atoms to block sites of metabolic oxidation identified in earlier lead compounds.[2][5]
Caption: Fluorine blocks metabolic oxidation, enhancing drug exposure.
While highly effective, it is crucial to note that excessive fluorination can sometimes open alternative metabolic pathways or, in rare cases, lead to defluorination, which can produce reactive species.[1][15] Therefore, the placement and number of fluorine atoms must be carefully considered.
Synthetic Methodologies & Protocols
The rational design of fluorinated molecules is predicated on the ability to synthesize them. Advances in synthetic chemistry have provided a robust toolkit for introducing fluorine, including late-stage fluorination techniques that allow for the modification of complex molecules at the end of a synthetic sequence.[1]
Key Fluorination Strategies
-
Nucleophilic Fluorination: Involves the displacement of a leaving group (e.g., tosylate, halide) with a fluoride ion source like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).[20]
-
Electrophilic Fluorination: Utilizes reagents with an "F+" character, such as Selectfluor® (F-TEDA-BF4), to add fluorine across double bonds or to electron-rich carbons.[20][21]
-
Deoxofluorination: Replaces hydroxyl groups with fluorine using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[22]
Example Protocol: Deoxofluorination of a Secondary Alcohol using DAST
This protocol describes a general procedure for the conversion of a secondary alcohol to the corresponding fluoride. Causality: The choice of DAST is based on its effectiveness for deoxofluorination under relatively mild conditions. The reaction is run at a low temperature to control the exothermic reaction and minimize side products like elimination. The quench with saturated NaHCO₃ is critical to neutralize the acidic byproducts, including HF, which is highly corrosive and toxic.
WARNING: This reaction should only be performed by trained personnel in a well-ventilated chemical fume hood. DAST is moisture-sensitive and can release toxic and corrosive HF upon contact with water. Appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield) is mandatory.
Materials:
-
Substrate (secondary alcohol, 1.0 mmol)
-
Diethylaminosulfur trifluoride (DAST, 1.1 mmol, 1.1 eq)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice bath
Procedure:
-
Preparation: Dry the glassware thoroughly in an oven and allow it to cool under a stream of dry nitrogen.
-
Dissolution: Dissolve the secondary alcohol (1.0 mmol) in anhydrous DCM (10 mL) in the round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath (or 0 °C with an ice bath, depending on substrate reactivity).
-
Reagent Addition: Slowly add DAST (1.1 mmol) to the stirred solution via syringe over 10-15 minutes. Rationale: Slow addition is crucial to control the reaction rate and prevent a dangerous exotherm.
-
Reaction: Allow the reaction to stir at the cooled temperature for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NaHCO₃ solution to quench the reaction. Caution: Vigorous gas evolution (CO₂) will occur. Add the quenching solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl fluoride.
Conclusion and Future Perspectives
The role of fluorine in modifying chemical reactivity is both profound and multifaceted. From its powerful inductive effects that tune pKa to its subtle stereoelectronic influences that govern conformation, fluorine provides an unparalleled tool for the rational design of molecules with enhanced properties. Its ability to block metabolic oxidation has cemented its place as a vital element in modern drug discovery.[1][2] As synthetic methodologies for the precise and selective introduction of fluorine continue to advance, the strategic deployment of this unique halogen will undoubtedly lead to the development of safer and more effective therapeutics. The future will likely see an increased use of more complex fluorinated motifs beyond the simple C-F or CF₃ groups, further expanding the chemical space available to medicinal chemists.[23]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Fluorine compounds - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 12. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]
- 13. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Fluorine as a Hydrogen-Bond Acceptor - ChemistryViews [chemistryviews.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. leapchem.com [leapchem.com]
- 21. revroum.lew.ro [revroum.lew.ro]
- 22. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 23. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides Using 3,5-Difluorobenzoyl Chloride
Introduction: The Strategic Role of 3,5-Difluorobenzoyl Chloride in Modern Amide Synthesis
The amide bond is a cornerstone of chemical synthesis, particularly within the pharmaceutical and agrochemical industries, owing to its prevalence in biologically active molecules.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall efficacy and pharmacokinetic profile.[2] this compound has emerged as a pivotal building block for this purpose. Its two fluorine atoms, positioned meta to the acyl chloride functionality, exert a powerful electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon and enhances the reactivity of the acyl chloride.[3] This heightened reactivity facilitates the efficient formation of amide bonds, often under mild conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of amides using this compound. We will delve into the mechanistic underpinnings of the reaction, present detailed and validated experimental protocols, and discuss the critical considerations for safety and optimization.
Mechanistic Insights: The Schotten-Baumann Reaction
The reaction of an acyl chloride with an amine to form an amide is a classic example of nucleophilic acyl substitution.[4] When conducted in the presence of a base, this transformation is commonly referred to as the Schotten-Baumann reaction.[4] The reaction proceeds via a nucleophilic addition-elimination mechanism.
The process begins with the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]
Experimental Protocols
The following protocols are designed to be robust and reproducible for the synthesis of a wide range of amides from this compound.
Protocol 1: General Synthesis of an N-Aryl-3,5-difluorobenzamide
This protocol details the synthesis of an N-aryl amide, a common motif in medicinal chemistry, using a substituted aniline as the amine component.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-bromoaniline) (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Data Presentation: Representative Amide Synthesis
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of N-(4-bromophenyl)-3,5-difluorobenzamide.
| Parameter | Value |
| Reactants | This compound, 4-Bromoaniline |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
| Purification | Recrystallization or Column Chromatography |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of amides using this compound.
Caption: General workflow for the synthesis of amides.
Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle this reagent in a well-ventilated fume hood to avoid inhalation of its vapors, which may cause respiratory irritation.[7]
-
Moisture Sensitivity: this compound reacts with water to produce hydrochloric acid.[8] Ensure all glassware is dry and use anhydrous solvents.
-
Storage: Store the reagent in a cool, dry place away from incompatible materials, with the container tightly sealed.[8]
-
Disposal: Dispose of waste in accordance with local regulations for hazardous materials.
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of amides. The electron-withdrawing nature of the fluorine atoms enhances its reactivity, allowing for efficient amide bond formation under mild conditions. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully utilize this valuable building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthetic inhibitors of anthrax lethal factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Metalloproteinase Anthrax Lethal Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthrax lethal factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Small Molecule Inhibitors of Anthrax Lethal Factor Toxin - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 3,5-Difluorobenzoyl Chloride in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Significance of Fluorine in Drug Design and the Role of 3,5-Difluorobenzoyl Chloride
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][2] this compound has emerged as a pivotal building block in this arena, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds.[3] Its distinct 3,5-difluoro substitution pattern is not merely an arbitrary placement; it is a deliberate design element that can enhance the biological activity and therapeutic potential of the resulting pharmaceutical agents.[3] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Applications in Pharmaceutical Synthesis
This compound is a highly reactive acyl chloride that readily participates in a variety of chemical transformations, most notably acylation reactions to form amides and esters. This reactivity makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and urea-based therapeutics.
Keystone in the Synthesis of Kinase Inhibitors: The Case of Vemurafenib (PLX4032)
Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth.[4] Vemurafenib (marketed as Zelboraf®), a potent inhibitor of the BRAF V600E mutant protein, is a prime example of a successful therapeutic agent whose synthesis relies on a 3,5-difluorinated intermediate.[5] While the final drug does not contain the benzoyl chloride moiety, a structurally related precursor is a key component in its synthesis. The 3,5-difluoro substitution pattern is crucial for the drug's potent and selective inhibition of the mutated BRAF kinase.[5]
Conceptual Workflow for the Synthesis of a Vemurafenib Precursor:
The synthesis of Vemurafenib involves a multi-step process. A key fragment, which incorporates the 3,5-difluorophenyl group, is synthesized and later coupled with other heterocyclic components. The initial step often involves the acylation of an appropriate amine with this compound or a derivative thereof.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 98 129714-97-2 [sigmaaldrich.com]
- 4. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Application Note: A Comprehensive Guide to Acylation Reactions with 3,5-Difluorobenzoyl Chloride
Abstract: This document provides a detailed technical guide for performing acylation reactions using 3,5-difluorobenzoyl chloride, a key building block in modern medicinal chemistry and materials science. The incorporation of the 3,5-difluorobenzoyl moiety can significantly alter the physicochemical and biological properties of a molecule, enhancing attributes such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and robust protocols for the N-acylation of amines and O-acylation of alcohols.
Foundational Principles: Safety and Mechanism
Critical Safety Precautions
This compound is a corrosive and water-reactive compound.[3] Strict adherence to safety protocols is mandatory.
-
Corrosivity: Causes severe skin burns and eye damage.[4] Always handle this reagent inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[5]
-
Reactivity with Water: The compound reacts with water and moisture to release corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[3] All reactions must be conducted under anhydrous conditions using dry glassware and inert atmosphere (e.g., nitrogen or argon).
-
Respiratory Hazard: May cause respiratory irritation.[4] Avoid inhaling fumes.
The Nucleophilic Acyl Substitution Mechanism
The acylation reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[6][7] The high reactivity of the acyl chloride is driven by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic.[6]
The general pathway involves two key stages:
-
Nucleophilic Addition: A nucleophile (such as an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A final deprotonation step, typically facilitated by a base, yields the neutral acylated product.[7]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
The Role of the Base is Critical. The reaction generates one equivalent of HCl. This acid can protonate the nucleophile (especially amines), rendering it unreactive.[9] A base is added to neutralize the HCl as it forms, thereby driving the reaction to completion.[10] Common choices include tertiary amines like triethylamine (NEt₃) or pyridine under anhydrous conditions, or an inorganic base like NaOH or NaHCO₃ in a biphasic system (Schotten-Baumann conditions).[10][11][12]
Protocol I: N-Acylation of a Primary Amine
This protocol details the synthesis of N-benzyl-3,5-difluorobenzamide, a representative procedure for the acylation of primary amines. The reaction is performed under anhydrous conditions using triethylamine as an acid scavenger.[13]
Reaction Parameters
| Parameter | Value / Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Starting Material | Benzylamine | 1.0 | 107.15 | 1.07 g (10 mmol) |
| Acylating Agent | This compound | 1.05 | 176.55 | 1.85 g (10.5 mmol) |
| Base | Triethylamine (NEt₃) | 1.5 | 101.19 | 2.1 mL (15 mmol) |
| Solvent | Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Reaction Temp. | 0 °C to Room Temperature | - | - | - |
| Reaction Time | 2 - 6 hours (TLC monitored) | - | - | - |
Experimental Workflow
Caption: Workflow for the N-Acylation of Benzylamine.
Step-by-Step Methodology
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq, 10 mmol, 1.07 g).
-
Dissolution & Cooling: Add 40 mL of anhydrous dichloromethane (DCM) and establish an inert nitrogen atmosphere. Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq, 15 mmol, 2.1 mL) to the cooled solution.
-
Acyl Chloride Addition: In a separate dry vial, dissolve this compound (1.05 eq, 10.5 mmol, 1.85 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding 50 mL of deionized water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).[13] The acidic wash removes excess triethylamine, while the basic wash removes any unreacted acyl chloride and the triethylammonium hydrochloride salt.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-benzyl-3,5-difluorobenzamide as a white solid.
Protocol II: O-Acylation of a Phenol (Schotten-Baumann Conditions)
This protocol outlines the synthesis of 4-methoxyphenyl 3,5-difluorobenzoate from 4-methoxyphenol, employing classic Schotten-Baumann conditions. This biphasic approach is highly effective for acylating phenols and alcohols.[11][12]
Reaction Parameters
| Parameter | Value / Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Starting Material | 4-Methoxyphenol | 1.0 | 124.14 | 1.24 g (10 mmol) |
| Acylating Agent | This compound | 1.1 | 176.55 | 1.94 g (11 mmol) |
| Base | Sodium Hydroxide (NaOH) | 2.0 | 40.00 | 0.80 g (20 mmol) |
| Solvent System | Dichloromethane (DCM) / Water | - | - | 40 mL / 40 mL |
| Reaction Temp. | 0 °C to Room Temperature | - | - | - |
| Reaction Time | 1 - 3 hours | - | - | - |
Experimental Workflow
References
- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. testbook.com [testbook.com]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Application Note: Synthesis of N-Substituted 3,5-Difluorobenzamides via Acylation of Primary and Secondary Amines
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted 3,5-difluorobenzamides through the acylation of primary and secondary amines with 3,5-difluorobenzoyl chloride. The 3,5-difluorobenzamide motif is a significant structural component in numerous pharmacologically active compounds. This guide details the underlying reaction mechanism, offers step-by-step experimental protocols for both amine types, outlines purification strategies, and provides troubleshooting advice. The protocols are designed to be robust and reproducible for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction & Significance
The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance therapeutic profiles.[1][2] Fluorine atoms can improve metabolic stability, binding affinity, and pharmacokinetic properties.[2] The 3,5-difluorobenzoyl moiety, in particular, is a key structural motif found in a variety of biologically active molecules, including enzyme inhibitors and other potential therapeutic agents.[1][3]
The reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction, is a fundamental and widely used method for forming robust amide bonds.[4][5][6] This reaction's efficiency and broad applicability make it a cornerstone of organic synthesis, from small-scale laboratory research to the industrial production of pharmaceuticals.[6][7] This application note provides validated protocols for the reliable synthesis of N-substituted 3,5-difluorobenzamides, valuable intermediates for drug discovery programs.[8][9][10][11]
Reaction Mechanism & Principles
The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism.[4][5][12][13]
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound.[5][14]
-
Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.[4][12]
-
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting positively charged ammonium species is deprotonated by a base to yield the final, neutral N-substituted 3,5-difluorobenzamide product and a protonated base byproduct (e.g., triethylamine hydrochloride).[12]
The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial.[15] It serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[6][16] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[16]
References
- 1. 3,5-Difluorobenzoic acid | 455-40-3 | Benchchem [benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. grokipedia.com [grokipedia.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 15. researchgate.net [researchgate.net]
- 16. Schotten-Baumann Reaction [organic-chemistry.org]
Laboratory safety and handling procedures for 3,5-Difluorobenzoyl chloride
Introduction: A Versatile Reagent Demanding Respect
3,5-Difluorobenzoyl chloride is a pivotal intermediate in the synthesis of a wide array of organic compounds, finding significant application in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the two electron-withdrawing fluorine atoms on the benzene ring, which enhance the reactivity of the acyl chloride group, making it a potent acylating agent.[2] This heightened reactivity, however, necessitates a thorough understanding and strict adherence to safety and handling protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[3][4] It may also cause respiratory irritation.[3] The primary hazards are associated with its reactivity, particularly with water and other nucleophiles.
1.1. Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step in a robust risk assessment.
| Property | Value | Source |
| CAS Number | 129714-97-2 | [1][3] |
| Molecular Formula | C₇H₃ClF₂O | [1][3] |
| Molecular Weight | 176.55 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Boiling Point | 173 - 175 °C | [1][5] |
| Density | 1.41 g/cm³ | [1] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [6] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); reacts with water. | [2][5] |
1.2. Reactivity Hazards
The most significant reactivity hazard is its violent reaction with water, which produces corrosive hydrochloric acid and 3,5-difluorobenzoic acid.[2][7] This exothermic reaction can lead to a rapid increase in temperature and pressure, potentially causing container rupture. It will also react vigorously with alcohols, amines, strong bases, and oxidizing agents.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.
2.1. Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of its corrosive and irritating vapors.[9][10]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[10] Immediate flushing is critical in the event of accidental contact.[10]
2.2. Personal Protective Equipment (PPE) A standard laboratory coat, long pants, and closed-toe shoes are the minimum attire. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times.[11][12] For operations with a higher risk of splashing, such as transfers of larger volumes, a full-face shield must be worn in addition to goggles.[9][11][12]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for incidental contact.[11] For prolonged handling or immersion, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A chemical-resistant apron should be worn over a lab coat to provide an additional layer of protection against spills and splashes.[11][12]
-
Respiratory Protection: If there is a risk of exposure above permissible limits, or in the event of a large spill, a respirator with an appropriate cartridge for acid gases and organic vapors (e.g., type ABEK) should be used.[6][11]
Handling and Storage Protocols
3.1. Storage
-
Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[4][13]
-
Keep the container tightly sealed to prevent contact with moisture from the air, which can cause hydrolysis and pressure buildup.[13][14] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.[13]
-
Containers should be stored in a secondary containment tray made of a compatible material.[15] Do not store above eye level.[10]
3.2. General Handling Workflow
The following diagram illustrates the essential steps for safely handling this compound.
Caption: General workflow for handling this compound.
3.3. Detailed Protocol for Acylation Reaction (Example)
This protocol outlines a general procedure for using this compound in an acylation reaction to form an amide.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Don all required PPE as outlined in section 2.2.
-
Prepare a quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate) and keep it accessible within the fume hood.
-
-
Reaction Setup:
-
In the fume hood, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in the reaction flask.
-
Cool the reaction mixture in an ice bath.
-
-
Reagent Addition:
-
Using a syringe or dropping funnel, slowly add the this compound to the cooled, stirring reaction mixture. The addition should be dropwise to control the exothermic reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench any remaining this compound by slowly transferring the reaction mixture to the prepared quenching solution.
-
Perform an aqueous work-up to remove salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Emergency Procedures
In the event of an emergency, prompt and correct action is critical to minimize harm.
4.1. Spills
The response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial acid spill kit.[16][17] Do not use combustible materials like paper towels or neutralizing agents like sodium bicarbonate directly on the neat acyl chloride , as the reaction can be vigorous.[16]
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[16][18]
-
Wipe the contaminated surface with a dry paper towel before decontaminating with a soap and water solution.[16]
-
-
Major Spill (outside a fume hood or >100 mL):
The following diagram illustrates the primary hazard of this compound.
Caption: Hydrolysis reaction of this compound.
4.2. Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[10][20] Flush the affected area with copious amounts of water for at least 15 minutes.[10][20] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting.[21][22] Rinse the mouth with water. Seek immediate medical attention.[21]
Waste Disposal
All waste containing this compound or its reaction byproducts is considered hazardous waste and must be disposed of accordingly.[23][24]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a clearly labeled, sealed, and compatible container.[15] Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated solid waste, such as absorbent materials, gloves, and disposable labware, should be collected in a separate, labeled, sealed container.[24]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or dichloromethane).[15][24] The rinsate must be collected as hazardous waste.[15] After rinsing, the container can be disposed of in the regular trash after defacing the label.[24]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific hazardous waste disposal procedures.[23][25]
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its effective use is predicated on a foundation of rigorous safety practices. By understanding its hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this compound safely and effectively.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 3,5-ジフルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. nj.gov [nj.gov]
- 9. safeti.com [safeti.com]
- 10. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. sc.edu [sc.edu]
- 13. wcu.edu [wcu.edu]
- 14. reddit.com [reddit.com]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
- 17. offices.austincc.edu [offices.austincc.edu]
- 18. reed.edu [reed.edu]
- 19. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 20. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]
- 21. fishersci.com [fishersci.com]
- 22. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 23. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 24. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 25. acs.org [acs.org]
Application Notes & Protocols: Synthesis of Novel Polymers Using 3,5-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry
The incorporation of fluorine atoms into polymer backbones imparts a unique combination of properties not readily achievable with traditional hydrocarbon-based monomers.[1] 3,5-Difluorobenzoyl chloride emerges as a pivotal building block in this pursuit, offering a strategic entry point for the synthesis of high-performance polymers. The two fluorine atoms positioned meta to the reactive acyl chloride group significantly influence the electronic and steric environment of the benzoyl ring.[2] This strategic placement enhances the reactivity and selectivity of the monomer in polymerization reactions.[2]
The resulting fluorinated polymers often exhibit a suite of desirable characteristics, including exceptional thermal stability, enhanced chemical resistance, low coefficients of friction, and specific electrical properties.[1] These attributes make them highly sought-after materials in advanced applications, ranging from high-performance engineering plastics to specialized materials in the pharmaceutical and agrochemical industries.[1][2] For instance, the introduction of fluorine can improve the biological activity of drug candidates and the efficacy of crop protection agents.[2] This guide provides detailed protocols for the synthesis of novel polyamides and polyesters using this compound, with a focus on the underlying principles that govern these polymerization reactions.
I. Synthesis of Aromatic Polyamides via Polycondensation
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional strength and thermal stability. The reaction between a diacid chloride and a diamine is a common method for their preparation.[3][4] The use of this compound in this reaction introduces fluorine into the polymer backbone, which can enhance properties such as solubility and transparency.[5]
Causality Behind Experimental Choices:
-
Monomer Selection: The choice of the diamine comonomer is critical in tailoring the final properties of the polyamide. Aromatic diamines will result in rigid, high-strength polymers, while aliphatic diamines will impart greater flexibility.
-
Solvent System: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is chosen for its ability to dissolve both the monomers and the resulting polymer, facilitating a homogenous reaction environment. The addition of an acid scavenger, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the diamine and halt the polymerization.[3]
-
Reaction Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. The temperature is then gradually raised to drive the polymerization to completion and achieve a high molecular weight.
Experimental Workflow: Polycondensation
Caption: Workflow for Aromatic Polyamide Synthesis.
Detailed Protocol: Synthesis of a Novel Fluorinated Polyamide
Materials:
-
This compound (98%)
-
4,4'-Oxydianiline (ODA) (98%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized Water
Procedure:
-
Monomer Solution A: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (10.0 mmol, 2.00 g) and anhydrous pyridine (22.0 mmol, 1.78 mL) in anhydrous NMP (50 mL). Stir the solution under a nitrogen atmosphere until all solids have dissolved.
-
Monomer Solution B: In a separate, dry flask, dissolve this compound (10.0 mmol, 1.77 g) in anhydrous NMP (25 mL).
-
Polymerization: Cool the flask containing Monomer Solution A to 0-5 °C using an ice bath. Slowly add Monomer Solution B dropwise to the cooled solution over 30 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours. Then, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Polymer Isolation: Pour the viscous polymer solution into a beaker containing methanol (500 mL) to precipitate the polymer.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water (3 x 100 mL) and then with methanol (3 x 100 mL) to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
| Parameter | Value | Rationale |
| Monomer Ratio | 1:1 | Ensures high molecular weight polymer formation. |
| Solvent | Anhydrous NMP | Good solubility for monomers and polymer. |
| Acid Scavenger | Pyridine | Neutralizes HCl byproduct.[3] |
| Reaction Temp. | 0 °C to RT | Controls initial exothermicity and drives reaction. |
| Precipitation | Methanol | Non-solvent for the polymer, allowing for isolation. |
II. Synthesis of Aromatic Polyesters via Interfacial Polymerization
Interfacial polymerization is a powerful technique for synthesizing polymers at the interface of two immiscible liquids.[6] This method is particularly useful for producing polyesters from the reaction of a diacid chloride with a diol.[7] The reaction is rapid and often leads to high molecular weight polymers.[6]
Causality Behind Experimental Choices:
-
Phase Partitioning: The diol is dissolved in an aqueous alkaline solution, while the this compound is dissolved in an immiscible organic solvent. The reaction occurs at the interface between these two phases.[6]
-
Alkaline Catalyst: The use of an alkali, such as sodium hydroxide, in the aqueous phase is to deprotonate the diol, forming a more nucleophilic alkoxide, which readily reacts with the acyl chloride. It also serves to neutralize the HCl byproduct.[6]
-
Stirring Rate: Vigorous stirring is essential to create a large interfacial area, thereby increasing the rate of polymerization.
Experimental Workflow: Interfacial Polymerization
Caption: Workflow for Aromatic Polyester Synthesis.
Detailed Protocol: Synthesis of a Novel Fluorinated Polyester
Materials:
-
This compound (98%)
-
Bisphenol A (99%)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized Water
Procedure:
-
Aqueous Phase: In a beaker, dissolve Bisphenol A (10.0 mmol, 2.28 g) and sodium hydroxide (22.0 mmol, 0.88 g) in deionized water (100 mL).
-
Organic Phase: In a separate beaker, dissolve this compound (10.0 mmol, 1.77 g) in dichloromethane (100 mL).
-
Polymerization: Transfer the aqueous phase to a high-speed blender. While stirring vigorously, rapidly add the organic phase to create an emulsion. Continue blending for 30 minutes.
-
Polymer Isolation: Stop the stirring and allow the two phases to separate. Carefully decant the aqueous layer.
-
Precipitation: Pour the organic layer (containing the polymer) into a beaker with hexane (500 mL) to precipitate the polyester.
-
Purification: Filter the polymer precipitate and wash it thoroughly with deionized water (3 x 100 mL) and then with methanol (3 x 100 mL).
-
Drying: Dry the purified polyester in a vacuum oven at 60 °C for 24 hours.
| Parameter | Value | Rationale |
| Monomer Ratio | 1:1 | For optimal chain growth. |
| Solvent System | Water/DCM | Immiscible phases for interfacial reaction.[6] |
| Base | NaOH | Deprotonates diol and neutralizes HCl.[6] |
| Stirring | High-Speed Blending | Creates a large interfacial surface area. |
| Precipitation | Hexane | Non-solvent for the polyester. |
III. Characterization of Novel Fluorinated Polymers
A comprehensive characterization of the synthesized polymers is essential to confirm their structure and evaluate their properties.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of amide or ester bond formation (C=O and N-H or C-O stretches). |
| NMR Spectroscopy | Elucidation of the polymer structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
IV. Potential Applications
The unique properties of polymers derived from this compound open up a wide range of potential applications:
-
Advanced Engineering Plastics: Their high thermal stability and chemical resistance make them suitable for demanding applications in the automotive and aerospace industries.[1]
-
Membranes for Gas Separation: The introduction of fluorine can increase the free volume within the polymer matrix, making them promising candidates for gas separation membranes.[8]
-
Biomedical Materials: The biocompatibility and stability of fluorinated polymers are advantageous for applications such as drug delivery systems and medical implants.[1]
-
Electronics: Low dielectric constants, often a feature of fluorinated polymers, are desirable for insulating materials in microelectronics.[8]
Conclusion
This compound is a versatile and valuable monomer for the synthesis of novel high-performance polymers. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of a wide array of fluorinated polyamides and polyesters. The strategic incorporation of fluorine offers a powerful tool for tuning polymer properties to meet the demands of advanced technological applications.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Introduction: Understanding the Reactivity of 3,5-Difluorobenzoyl Chloride
An Application Note for the Safe Storage and Disposal of 3,5-Difluorobenzoyl Chloride
This compound (CAS No. 129714-97-2) is a highly reactive acyl chloride used extensively in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility as an acylating agent stems from the electrophilic carbonyl carbon, a reactivity profile enhanced by the electron-withdrawing effects of the two fluorine atoms on the benzene ring.[1] However, this high reactivity also presents significant handling, storage, and disposal challenges.
The primary mode of degradation and the principal source of hazard during storage and disposal is its vigorous reaction with nucleophiles, most notably water.[1][2] Hydrolysis of the acyl chloride group yields 3,5-difluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][3] This reaction is exothermic and the resulting HCl can cause severe respiratory and skin burns, as well as pressurize containers, leading to a risk of rupture. Therefore, all protocols must be designed around the central principle of rigorously excluding moisture and managing its inherent reactivity in a controlled manner.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for the storage and final disposal of this compound, ensuring laboratory safety and regulatory compliance.
Section 1: Chemical Properties and Hazard Identification
A clear understanding of the chemical's properties is foundational to safe handling.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 129714-97-2 | --INVALID-LINK--[4] |
| Molecular Formula | C₇H₃ClF₂O | --INVALID-LINK--[4] |
| Molecular Weight | 176.55 g/mol | --INVALID-LINK--[4] |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[1] |
| Odor | Pungent | --INVALID-LINK--[1] |
| Flash Point | 69 °C (156.2 °F) - closed cup | --INVALID-LINK--[5] |
| Reactivity | Reacts vigorously with water, alcohols, amines, and strong bases.[2][6] |
GHS Hazard Classification
This compound is classified as a hazardous substance. The primary dangers are its corrosivity and potential for respiratory irritation.
-
H314: Causes severe skin burns and eye damage. [4][7] This is a direct result of its corrosive nature, both as the parent compound and from the HCl produced upon hydrolysis.
-
H335: May cause respiratory irritation. [4][7] Inhalation of vapors or the HCl fumes generated from contact with moisture can irritate the respiratory tract.
Due to these hazards, stringent safety precautions are mandatory at all stages of its lifecycle in the laboratory.
Section 2: Long-Term Storage Protocol
The primary objective of the storage protocol is to maintain the chemical's integrity by preventing its reaction with atmospheric moisture.
-
Container Integrity : Store in the original, tightly sealed container.[7] If transfer to a new container is necessary, use a clean, dry, glass container with a corrosion-resistant cap (e.g., a PTFE-lined cap). Ensure the container is clearly and accurately labeled.
-
Atmosphere : For long-term storage, the container headspace should be flushed with an inert gas such as nitrogen or argon to displace moist air. This minimizes the chance of gradual hydrolysis.
-
Storage Environment : Store in a dedicated corrosives cabinet.[6] The storage location must be cool, dry, and well-ventilated.[7] Do not store at elevated temperatures, as this can increase vapor pressure and the rate of decomposition.
-
Incompatible Materials : Segregate this compound from incompatible materials. The most critical substances to avoid are:
-
Regular Inspection : Periodically inspect containers for any signs of damage, leaks, or pressure buildup (e.g., bulging caps).[7]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
All manipulations involving this compound must be performed within a certified chemical fume hood to contain corrosive vapors and provide protection from splashes.
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent personal exposure.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.[8] Given the severe corrosive nature, consider double-gloving. Always wash hands thoroughly with soap and water after handling.[7]
-
Eye and Face Protection : Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, such as transferring larger volumes or during the initial steps of disposal, a full-face shield must be worn in addition to goggles.[9]
-
Body Protection : A lab coat is required. For splash-risk procedures, a chemical-resistant apron over the lab coat provides an additional layer of safety.[9] Ensure shoes are closed-toe.
-
Respiratory Protection : When working within a properly functioning chemical fume hood, specific respiratory protection is not typically required. However, in the event of a large spill or ventilation failure, a respirator with an acid gas cartridge would be necessary.[8][10]
Section 4: Spill Management Protocol
Immediate and correct response to a spill is vital to mitigate hazards. The response procedure depends on the scale of the spill.
Spill Response Decision Workflow
Caption: Decision workflow for spill response.
Protocol for Minor Spills (Inside a Fume Hood)
-
Alert & Assess : Alert colleagues in the immediate area. Ensure the spill is small and contained within the fume hood.
-
Containment : Create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[7] This prevents the liquid from spreading.
-
Neutralization : Cautiously sprinkle a weak base, such as sodium bicarbonate (baking soda) or soda ash, over the absorbed spill, starting from the outside and working inwards.[11] The reaction will likely cause fizzing as CO₂ and HCl gas are produced; ensure the fume hood sash is lowered.
-
Collection : Once the reaction has subsided, carefully sweep or scoop the mixture into a clearly labeled, leak-proof container for hazardous waste.[12]
-
Decontamination : Wipe the spill area with soap and water. Collect all cleaning materials (wipes, gloves) into the hazardous waste container.[12]
-
Reporting : Report the incident to the laboratory supervisor and restock any used spill kit supplies.[12]
Section 5: Waste Disposal Protocol
Unused or waste this compound must never be disposed of down the drain. It must first be chemically neutralized to a less hazardous form. This protocol describes a controlled quenching procedure.
Experimental Protocol: Neutralization via Hydrolysis
Causality : This procedure intentionally hydrolyzes the reactive acyl chloride to the more stable and less reactive sodium salt of 3,5-difluorobenzoic acid. By slowly adding the acyl chloride to a cold, stirred basic solution, the exothermic reaction is controlled, and the corrosive HCl byproduct is instantly neutralized.[2] Adding the acyl chloride to the base is a critical safety measure to avoid a violent, uncontrolled reaction. [7]
-
Prepare the Neutralizing Solution : In a large beaker (at least 10 times the volume of the acyl chloride to be destroyed), prepare a 5-10% aqueous solution of sodium hydroxide or sodium bicarbonate. Place the beaker in an ice-water bath and add a magnetic stir bar.
-
Setup : Perform the entire procedure in a chemical fume hood. Ensure the beaker is securely clamped within the ice bath on a magnetic stir plate.
-
Slow Addition : While vigorously stirring the cold basic solution, slowly add the this compound dropwise using a pipette or dropping funnel. The rate of addition should be controlled to keep the temperature of the solution below 20-25 °C.
-
Stirring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
pH Verification : Check the pH of the solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-10). If it is still acidic, add more of the basic solution until the desired pH is reached.
-
Final Disposal : The resulting aqueous solution, now containing sodium 3,5-difluorobenzoate and sodium chloride, is significantly less hazardous. It can be disposed of in accordance with local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office for final guidance on waste stream management. [7][13][14]
-
Container Rinsing : Any "empty" container of this compound should be rinsed with a small amount of the neutralizing solution before being cleaned for disposal or reuse. This rinseate should be added to the main waste solution.
References
- 1. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98 129714-97-2 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. leelinework.com [leelinework.com]
- 9. earth.utah.edu [earth.utah.edu]
- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 11. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
How to prevent hydrolysis of 3,5-Difluorobenzoyl chloride during reactions
Technical Support Center: 3,5-Difluorobenzoyl Chloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address the primary challenge encountered when working with this highly reactive intermediate: hydrolysis. Our goal is to provide you with the expert insights and validated protocols necessary to minimize side reactions, maximize yield, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: Why is this compound so highly susceptible to hydrolysis?
The reactivity of this compound is a direct consequence of its molecular structure. The benzoyl chloride features a benzene ring with two fluorine atoms at the 3 and 5 positions and an acyl chloride functional group.[1] The carbonyl carbon is rendered exceptionally electrophilic by the strong inductive electron-withdrawing effects of three key elements: the two fluorine atoms on the aromatic ring and the chlorine atom of the acyl chloride itself.[1] This high degree of positive charge on the carbonyl carbon makes it an extremely attractive target for nucleophiles, with water being a common, and often unwanted, nucleophile present in solvents or the atmosphere.[1][2]
Q2: What are the immediate consequences of hydrolysis in my reaction?
Hydrolysis of this compound results in its conversion to the corresponding 3,5-difluorobenzoic acid and hydrochloric acid (HCl).[1] This seemingly simple side reaction has several negative consequences for your experiment:
-
Yield Reduction: A portion of your starting material is consumed by the side reaction, directly lowering the theoretical maximum yield of your desired product.[2]
-
Stoichiometry Imbalance: If the acyl chloride is your limiting reagent, its premature consumption can halt the primary reaction.
-
Purification Complexity: The 3,5-difluorobenzoic acid byproduct introduces an impurity that must be removed during downstream processing, often requiring additional purification steps like base washes or chromatography.[2]
-
Secondary Reactions: The generated HCl can protonate basic reagents in the mixture, particularly amines, rendering them non-nucleophilic and unable to participate in the desired reaction.
Troubleshooting Guide: Proactive Prevention of Hydrolysis
Success when using this compound hinges on rigorously excluding water from the reaction environment. The following Q&A provides actionable protocols to maintain an anhydrous state.
Q3: What are the non-negotiable best practices for storing and handling this reagent?
Maintaining the integrity of this compound begins the moment you receive it. Improper storage is a primary cause of reagent degradation.
-
Storage: Always store the reagent in its original, tightly sealed container to prevent atmospheric moisture ingress.[3] The recommended storage location is a cool, dry, and well-ventilated area, away from incompatible materials.[3] Many suppliers recommend refrigeration (2-8 °C).[4]
-
Handling: Conduct all transfers in a well-ventilated area, preferably within a fume hood.[3] Avoid all personal contact, including inhalation, by wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[3] When dispensing the liquid, use a dry syringe or cannula under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Never leave the bottle open to the atmosphere.
Q4: How do I properly set up a reaction to exclude moisture?
Your experimental setup is the first line of defense against hydrolysis.
-
Glassware Preparation: All glassware (flasks, dropping funnels, condensers) must be rigorously dried, either in an oven (≥120°C for several hours) or by flame-drying under vacuum. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while it's still warm and immediately purge the system with a dry inert gas like Argon or Nitrogen. Maintain a slight positive pressure of the inert gas throughout the entire reaction, from reagent addition to quenching. This is typically achieved using a gas manifold and an oil bubbler.
-
Solvent & Reagent Purity: Use only high-purity, anhydrous solvents. Solvents from freshly opened bottles sealed with a septum are preferred. For highly sensitive reactions, it is best practice to distill solvents from an appropriate drying agent. Ensure all other reagents are also anhydrous.
Diagram 1: Anhydrous Reaction Setup Workflow This diagram illustrates the critical steps for establishing and maintaining an anhydrous reaction environment.
Caption: Workflow for setting up an anhydrous reaction.
Q5: I'm performing an amide coupling with an amine. What specific steps should I take?
Amide coupling is a primary application for this compound. The amine nucleophile is significantly more reactive than trace water, but the HCl byproduct can deactivate it.[5]
-
Use a Proton Scavenger: Always include a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in the reaction mixture.[6] A slight excess (typically 1.1-1.2 equivalents relative to the acyl chloride) is recommended.[2][6] This base will scavenge the HCl generated during the reaction, preventing it from forming an ammonium salt with your valuable amine nucleophile, which would render the amine unreactive.
-
Order of Addition: The standard procedure is to dissolve the amine and the triethylamine in the anhydrous solvent first. Then, cool the solution (typically to 0°C in an ice bath) before slowly adding the this compound dropwise.[2][6] This controls the exothermic reaction and minimizes side product formation.[2]
Troubleshooting Guide: Post-Reaction Detection and Remediation
Even with careful precautions, some hydrolysis may occur. Here’s how to identify and resolve the issue.
Q6: How can I definitively confirm if my starting material or crude product is contaminated with 3,5-difluorobenzoic acid?
Several analytical techniques can reliably detect the presence of the hydrolysis byproduct. The choice depends on available instrumentation and required sensitivity.
| Analytical Method | Key Indicator of Hydrolysis (3,5-difluorobenzoic acid) | Advantages |
| Infrared (IR) Spectroscopy | Appearance of a very broad O-H stretch from 2500-3300 cm⁻¹. The sharp C=O stretch of the acyl chloride (~1770 cm⁻¹) is replaced by a carboxylic acid C=O stretch at a lower frequency (~1690 cm⁻¹).[2] | Fast, readily available, provides clear functional group information. |
| ¹H NMR Spectroscopy | A new, broad singlet appears far downfield (typically >10 ppm), corresponding to the acidic carboxylic acid proton.[2] | Provides structural confirmation and allows for quantification if an internal standard is used. |
| LC-MS/MS | Detection of the molecular ion corresponding to 3,5-difluorobenzoic acid. | Extremely sensitive, excellent for trace-level detection and quantification in complex mixtures.[7][8] |
| GC-MS | Can be used, but typically requires derivatization of the carboxylic acid to its more volatile methyl ester (e.g., using BF₃·MeOH) prior to analysis.[9][10] | High separation efficiency and sensitivity. |
Q7: My reaction is complete, but TLC and NMR show the presence of the acid byproduct. How can I remove it during workup?
The acidic nature of the 3,5-difluorobenzoic acid byproduct allows for its straightforward removal via a liquid-liquid extraction.
-
Dilute: After the reaction is complete, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is ideal.[2]
-
Mechanism: The bicarbonate deprotonates the acidic 3,5-difluorobenzoic acid, converting it into the water-soluble sodium 3,5-difluorobenzoate salt. This salt partitions into the aqueous layer, while your neutral organic product remains in the organic layer.
-
Isolate: Separate the layers. The organic layer, now free of the acid impurity, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the purified product.
Diagram 2: Extractive Workup for Acid Removal This diagram shows how a basic wash selectively removes the carboxylic acid byproduct.
Caption: Extractive workup to remove acid impurities.
Appendix: Representative Experimental Protocol
Protocol 1: Synthesis of N-benzyl-3,5-difluorobenzamide
This protocol details a standard amide coupling reaction, incorporating best practices for preventing hydrolysis.
-
Setup: To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, rubber septa, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 20 mL) via a dry syringe.
-
Reagent Addition: Add benzylamine (1.0 eq) followed by triethylamine (1.2 eq) to the flask via syringe.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Add this compound (1.05 eq) dropwise to the cold, stirred solution over 5-10 minutes. A white precipitate (triethylammonium hydrochloride) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by recrystallization or column chromatography if necessary.
-
References
- 1. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. s4science.at [s4science.at]
- 8. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions with 3,5-Difluorobenzoyl chloride and how to avoid them
Welcome to the technical support center for 3,5-Difluorobenzoyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Here, we delve into the causality behind experimental choices to help you navigate the common side reactions and optimize your synthetic protocols.
Introduction to this compound
This compound is a valuable acylating agent in organic synthesis, frequently employed in the preparation of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a benzene ring substituted with two electron-withdrawing fluorine atoms, enhances its reactivity.[1] However, this reactivity also makes it susceptible to certain side reactions. This guide will address the most common issues encountered when using this reagent and provide effective strategies to mitigate them.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems you may encounter during your experiments with this compound, their probable causes, and actionable solutions.
Issue 1: Low Yield of Acylated Product and Presence of 3,5-Difluorobenzoic Acid
Symptom: Your reaction yields a significant amount of a white solid impurity, identified as 3,5-Difluorobenzoic acid, alongside a lower-than-expected yield of your desired acylated product.
Probable Cause: Hydrolysis of this compound is the most common side reaction.[1] Acyl chlorides are highly reactive towards water, including atmospheric moisture, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.[1]
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and handle this compound in a glovebox or under a positive pressure of inert gas.
-
Solvent Choice: Utilize dry, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
Reagent Purity: Ensure that all other reagents, especially amines or alcohols, are free from water.
Experimental Protocol: Standard Anhydrous Acylation of an Amine
This protocol outlines a standard procedure for the acylation of a primary amine, minimizing the risk of hydrolysis.
Materials:
-
This compound
-
Primary amine
-
Anhydrous Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[3]
Issue 2: Incomplete or No Reaction in Friedel-Crafts Acylation
Symptom: The Friedel-Crafts acylation of an aromatic substrate with this compound results in a low yield of the desired benzophenone derivative, with a significant amount of unreacted starting material.
Probable Cause: The two electron-withdrawing fluorine atoms on the benzoyl chloride ring can decrease the electrophilicity of the resulting acylium ion, making the reaction with the aromatic substrate less favorable.[1] Additionally, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by any moisture present.
Solutions:
-
Choice of Lewis Acid: For less reactive acyl chlorides, a stronger Lewis acid or a higher stoichiometric amount may be necessary to facilitate the formation of the acylium ion.[4] While AlCl₃ is common, other options like FeCl₃ can be considered.
-
Anhydrous Conditions: As with all reactions involving acyl chlorides, strict anhydrous conditions are paramount to prevent catalyst deactivation.
-
Reaction Temperature: Gently heating the reaction mixture may be required to drive the reaction to completion, but this should be done cautiously to avoid potential side reactions.
Experimental Protocol: Friedel-Crafts Acylation of Benzene
This protocol provides a general procedure for the Friedel-Crafts acylation of benzene with this compound.
Materials:
-
This compound
-
Anhydrous Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.
-
Formation of Acylium Ion: Cool the suspension to 0 °C. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
Addition of Aromatic Substrate: To the resulting mixture, add anhydrous benzene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction can be gently heated if necessary, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Can I use a base other than triethylamine or pyridine for amide synthesis?
A1: Yes, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used. Inorganic bases such as potassium carbonate can also be employed, particularly in biphasic systems. The key is to use a base that will effectively scavenge the HCl byproduct without competing with the nucleophilic amine.[5][6]
Q2: I am trying to acylate a sterically hindered amine and the reaction is very slow. What can I do?
A2: For sterically hindered amines, the reaction rate can be significantly reduced. Increasing the reaction temperature and extending the reaction time are common strategies. Additionally, using a more polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes accelerate the reaction. In some cases, using a more reactive acylating agent, if possible, or a coupling agent might be necessary.
Q3: Is polysubstitution a concern in Friedel-Crafts acylation with this compound?
A3: Generally, no. The product of a Friedel-Crafts acylation is a ketone, and the carbonyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[7][8] This self-limiting nature is a significant advantage of Friedel-Crafts acylation over alkylation.
Q4: How should I store this compound to prevent degradation?
A4: It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and well-ventilated area away from moisture.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound is corrosive and will cause severe skin burns and eye damage.[9] It is also a lachrymator. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key reaction mechanisms and a general troubleshooting workflow.
Caption: Mechanism of Hydrolysis of this compound.
Caption: General Mechanism for Amide Synthesis.
References
- 1. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. websites.umich.edu [websites.umich.edu]
- 9. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction yield and purity for 3,5-Difluorobenzoyl chloride couplings
Welcome to the Technical Support Center for optimizing amide and ester coupling reactions involving 3,5-Difluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and enhance reaction yield and purity. The inherent reactivity of this compound, driven by the strong inductive effect of the two fluorine atoms, makes it an excellent acylating agent but also presents unique challenges, primarily its sensitivity to hydrolysis.[1] This resource provides in-depth, evidence-based solutions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What is the most common cause when using this compound?
A1: The most frequent cause of low yield is the premature hydrolysis of this compound into the unreactive 3,5-difluorobenzoic acid.[1] This acyl chloride is highly electrophilic due to the electron-withdrawing fluorine atoms, making it extremely susceptible to moisture.
Core Directive: Ensure absolute anhydrous conditions. This includes:
-
Oven-drying all glassware (e.g., at >120°C for several hours) and cooling it under an inert atmosphere (Nitrogen or Argon).
-
Using anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Ensuring your amine or alcohol substrate is dry and that any liquid reagents (e.g., tertiary amine bases) are free from water.
Q2: What is the best type of base to use for this coupling, and how much should I add?
A2: The choice of base is critical. For a standard Schotten-Baumann reaction, a non-nucleophilic organic base is typically preferred to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive.[2]
-
Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Use at least 1.1 equivalents to scavenge the generated HCl. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DIPEA is often preferred.
-
Pyridine: Pyridine can serve as both a base and a nucleophilic catalyst. It can activate the acyl chloride by forming a more reactive N-acylpyridinium salt.[3] This can be particularly effective for less reactive amines. A specific protocol for a complex amide synthesis successfully utilized pyridine as the base at low temperatures (-40 to -30°C).[4]
You must use at least one equivalent of base to neutralize the HCl formed. Using a slight excess (1.1-1.5 equivalents) is common practice to ensure the reaction goes to completion.
Q3: I am coupling a weakly nucleophilic aniline. The reaction is very slow and incomplete. How can I improve it?
A3: This is a common challenge. Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, require more forcing conditions or catalytic activation.
-
Catalysis with DMAP: Add a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weak amine nucleophile.[5] For particularly stubborn reactions, stoichiometric amounts of DMAP may be necessary.[5]
-
Elevated Temperatures: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the reaction rate. However, this must be balanced against the risk of side reactions. Monitor the reaction closely by TLC or LC-MS.
Q4: How do I monitor the progress of the reaction effectively?
A4: Thin-Layer Chromatography (TLC) is the most common method.
-
Visualization: Your starting this compound and the resulting amide product are likely UV-active due to the benzene ring. They should be visible under a UV lamp at 254 nm.
-
Staining: If the spots are faint, a potassium permanganate (KMnO₄) stain can be used. The amide product is generally stable, while the acyl chloride will react and may appear as a different spot or streak.
-
Co-spotting: Always run a lane with your starting amine/alcohol, a lane with the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture to accurately determine if the starting material is consumed.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Significant Amount of 3,5-Difluorobenzoic Acid in the Crude Product
| Potential Cause | Detailed Explanation & Solution |
| Moisture Contamination | Causality: this compound is highly reactive and will readily react with any trace water in the solvent, on the glassware, or in the reagents to form the corresponding carboxylic acid.[1] Solution: Rigorously adhere to anhydrous techniques. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use syringe techniques for liquid transfers. |
| Slow Reaction with Nucleophile | Causality: If the nucleophilic attack by the amine/alcohol is slow, the competing hydrolysis reaction has more time to occur, especially if trace moisture is present. This is common with sterically hindered or electron-deficient nucleophiles. Solution: Increase the reaction rate. Consider adding a catalyst like DMAP.[6] You may also increase the concentration of the reactants or gently heat the reaction, while carefully monitoring for byproduct formation. |
| Improper Workup | Causality: Quenching the reaction with a large volume of water before the coupling is complete can hydrolyze any remaining acyl chloride. Solution: Ensure the reaction has gone to completion by TLC or LC-MS before quenching. When quenching, do so at a low temperature (e.g., 0°C) and stir vigorously to ensure rapid mixing. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Detailed Explanation & Solution |
| N,N-Diacylation of Primary Amines | Causality: If an excess of this compound is used, or if it is added too quickly, a primary amine can be acylated twice to form the N,N-bis(3,5-difluorobenzoyl)amine. This is more likely with unhindered primary amines. Solution: Use a slight excess (1.05-1.1 eq.) of the primary amine relative to the acyl chloride. Add the this compound solution slowly (dropwise) to the stirred solution of the amine at a low temperature (e.g., 0°C) to maintain control over the reaction. |
| Side Reactions with Hindered Amines/Bases | Causality: With sterically hindered amines and bases, heating the reaction can sometimes lead to the formation of a ketene from the acyl chloride, although this is less common with benzoyl chlorides which lack α-protons.[6] Other decomposition pathways may become accessible at higher temperatures. Solution: Avoid excessive heating. If the reaction is sluggish, prioritize catalytic methods (e.g., DMAP) over high temperatures. |
| Reaction with Solvent | Causality: While less common, protic solvents like alcohols will react to form esters. Amide solvents like DMF or DMA can sometimes participate in side reactions, especially at elevated temperatures. Solution: Use inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. |
Issue 3: Difficult Purification
| Potential Cause | Detailed Explanation & Solution |
| Co-elution of Product and Starting Amine | Causality: If the starting amine is relatively non-polar and the product amide has similar polarity, they can be difficult to separate by column chromatography. Solution: 1. Acid Wash: During the aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate the excess amine and extract it into the aqueous phase. Neutralize the organic layer with a base wash (e.g., sat. NaHCO₃) afterward. 2. Optimize Chromatography: Use a shallower solvent gradient during column chromatography to improve separation. |
| Product is an Oil or Difficult to Crystallize | Causality: Highly substituted or conformationally flexible amides may not crystallize easily. Solution: 1. Solvent Screening for Recrystallization: Test a variety of solvent systems. For fluorinated aromatics, common systems include heptane/ethyl acetate, hexanes/acetone, or toluene.[7] 2. Purification via Chromatography: If recrystallization fails, flash column chromatography is the most reliable method. Ensure the crude product is thoroughly dried and free of polar solvents before loading onto the column. |
Data Summary & Recommended Conditions
The optimal conditions are highly dependent on the specific amine or alcohol substrate. The following table provides a starting point for optimization, based on literature precedents for similar reactions.
| Parameter | Recommendation for Active Nucleophiles (e.g., Benzylamine) | Recommendation for Weak Nucleophiles (e.g., Substituted Anilines) | Causality & Rationale |
| Solvent | Dichloromethane (DCM), THF | Dichloromethane (DCM), Toluene, Pyridine | Aprotic, non-reactive solvents are essential to prevent side reactions. Pyridine can act as both solvent and catalyst.[4] |
| Base | Triethylamine (TEA) (1.2 eq.) | Pyridine (solvent) or DIPEA (1.5 eq.) | TEA is sufficient for reactive amines. Pyridine and DIPEA are better choices for less reactive systems to either catalyze the reaction or avoid side reactions with the base itself. A study comparing TEA and pyridine for a similar benzoylation found TEA gave a slightly higher yield (71.8% vs 65.3%).[8] |
| Catalyst | None typically required | DMAP (1-10 mol%) | DMAP significantly accelerates acylation of poor nucleophiles by forming a highly reactive acylpyridinium intermediate.[6] |
| Temperature | 0°C to Room Temperature | Room Temperature to 60°C | Low temperature controls the exothermic reaction. Gentle heating may be required for unreactive partners, but should be monitored to avoid byproduct formation.[6] |
| Addition Order | Add acyl chloride slowly to a solution of the amine and base. | Add acyl chloride to a solution of the amine, base, and DMAP. | This standard procedure prevents a localized high concentration of the highly reactive acyl chloride, minimizing side reactions like diacylation. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Primary Amine (e.g., Benzylamine)
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acylation: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring completion by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography.
Protocol 2: Catalytic Procedure for the Acylation of a Weakly Nucleophilic Aniline
This protocol is adapted from a high-yield synthesis of a related trifluorobenzamide.[7]
-
Setup: To an oven-dried flask, add the aniline (e.g., 2,4-difluoroaniline) (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.).
-
Dissolution: Dissolve the components in anhydrous DCM (0.2-0.5 M) under a nitrogen atmosphere.
-
Acylation: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature overnight, or gently heat to 40°C if the reaction is slow. Monitor completion by TLC.
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1. The acidic wash is particularly important here to remove the aniline and DMAP.
Visualization of Key Processes
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Catalytic Cycle of DMAP in Acylation
Caption: DMAP catalytic cycle for activating acyl chlorides.
References
- 1. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Failed Acylation Reactions with 3,5-Difluorobenzoyl Chloride
Welcome to the technical support center for acylation reactions utilizing 3,5-Difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient acylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction with this compound so sluggish compared to reactions with benzoyl chloride?
A1: The two fluorine atoms on the benzoyl chloride ring are strongly electron-withdrawing. This effect decreases the electron density of the carbonyl carbon, making it inherently less electrophilic and therefore less reactive towards nucleophilic attack by the aromatic substrate in a Friedel-Crafts type reaction.
Q2: I observe incomplete conversion, with a significant amount of my starting aromatic substrate recovered. What is the likely cause?
A2: Incomplete conversion is a common issue and can stem from several factors. Primarily, the combination of a deactivated acylating agent (this compound) and a potentially deactivated aromatic substrate may not be sufficiently reactive under standard Friedel-Crafts conditions. Catalyst deactivation or insufficient catalyst loading are also frequent culprits.
Q3: Can I use any Lewis acid for this reaction?
A3: While many Lewis acids can catalyze Friedel-Crafts acylation, their effectiveness varies, especially with challenging substrates. Strong Lewis acids like aluminum chloride (AlCl₃) are often required, but they can also be moisture-sensitive and may lead to side reactions.[1] For deactivated systems, exploring alternative or more robust catalysts may be necessary.
Q4: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be happening?
A4: Darkening of the reaction mixture often indicates side reactions and decomposition. This can be caused by using too high a reaction temperature, the presence of impurities in your starting materials or solvent, or the use of an overly aggressive Lewis acid catalyst that is promoting undesired pathways.
Q5: Is it necessary to run the reaction under strictly anhydrous conditions?
A5: Absolutely. Most Lewis acid catalysts, particularly aluminum chloride, are extremely sensitive to moisture.[1] Water will react with the catalyst, deactivating it and generating HCl, which can further complicate the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.
In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you diagnose and resolve issues with your acylation reactions.
Symptom 1: No Reaction or Very Low Yield of the Desired Ketone
If you observe no product formation or yields are disappointingly low, with recovery of your starting materials, consider the following possibilities and solutions.
Possible Cause 1: Insufficient Reactivity of the Electrophile/Nucleophile System
The combination of the electron-deficient this compound and a deactivated aromatic substrate (e.g., one bearing electron-withdrawing groups) can render the reaction kinetically challenging.
-
Expert Insight: The fluorine atoms on the acyl chloride inductively withdraw electron density, which tempers the electrophilicity of the acylium ion intermediate. If your aromatic substrate is also electron-poor, the activation energy for the electrophilic aromatic substitution becomes prohibitively high.
Troubleshooting Workflow for Low Reactivity
Caption: Workflow for addressing low reactivity.
Solutions:
-
Increase Catalyst Stoichiometry: For traditional Friedel-Crafts reactions, a stoichiometric amount of the Lewis acid catalyst is often required because both the starting acyl chloride and the product ketone can form complexes with it.[2] Try increasing the molar equivalents of AlCl₃ to 1.5 or even 2.0 equivalents.
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote side reactions.
-
Switch to a More Potent Lewis Acid: If AlCl₃ is ineffective, consider stronger Lewis acids or Brønsted acids.
-
Trifluoromethanesulfonic acid (TfOH): This superacid can be a highly effective catalyst for Friedel-Crafts acylations, particularly with unreactive substrates.[3]
-
Alternative Lewis Acids: Consider Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which, while generally milder than AlCl₃, can sometimes offer better results with specific substrate combinations.[4]
-
Possible Cause 2: Catalyst Deactivation
The Lewis acid catalyst is the heart of the reaction, and its deactivation will halt any productive chemistry.
-
Expert Insight: Moisture is the most common culprit for catalyst deactivation. However, certain functional groups on your aromatic substrate, such as amines or alcohols, can also complex with the Lewis acid and render it inactive.[5][6]
Solutions:
-
Ensure Rigorously Anhydrous Conditions:
-
Oven-dry all glassware and cool under an inert atmosphere (nitrogen or argon).
-
Use freshly opened or distilled anhydrous solvents.
-
Handle the Lewis acid in a glovebox or under a positive pressure of inert gas.
-
-
Protect Incompatible Functional Groups: If your aromatic substrate contains Lewis basic functionalities (e.g., -NH₂, -OH), they must be protected prior to the acylation reaction.
Symptom 2: Formation of Multiple Products and Impurities
The appearance of multiple spots on your TLC plate or several peaks in your LC-MS chromatogram indicates a lack of selectivity.
Possible Cause 1: Isomeric Product Formation
If your aromatic substrate has multiple available sites for acylation, you may obtain a mixture of ortho, meta, and para isomers.
-
Expert Insight: The directing effects of the substituents on your aromatic ring will govern the regioselectivity of the acylation. While Friedel-Crafts acylation is generally sterically sensitive and often favors the para product, electronic effects can lead to mixtures.
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.
-
Choice of Solvent: The solvent can influence the steric environment around the electrophile. Less coordinating solvents may offer different selectivity profiles.
Possible Cause 2: Side Reactions
The electron-withdrawing nature of the difluorobenzoyl moiety can influence the stability of intermediates and potentially open pathways to side reactions.
Troubleshooting Workflow for Side Product Formation
Caption: Workflow for addressing side product formation.
Solutions:
-
Screen Milder Catalysts: Strong Lewis acids can sometimes promote undesired reactions. Consider screening solid acid catalysts like zeolites or zinc oxide, which can offer higher selectivity and easier workup.[2][4]
-
Re-evaluate Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of thermodynamic side products. Optimize the reaction time by careful monitoring.
Experimental Protocols
Protocol 1: General Procedure for Acylation with this compound and AlCl₃
-
Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in the anhydrous solvent and add it dropwise to the AlCl₃ suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Dissolve the aromatic substrate (1.0 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by slowly adding crushed ice, followed by cold water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Screening for Alternative Lewis Acid Catalysts
-
Set up parallel reactions in small-scale reaction vials, each containing the aromatic substrate (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent.
-
To each vial, add a different Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, Sc(OTf)₃, Bi(OTf)₃) in varying stoichiometric amounts (e.g., 0.2 eq., 0.5 eq., 1.0 eq.).
-
Stir the reactions at a set temperature (e.g., room temperature, 50 °C) for a defined period (e.g., 12 hours).
-
Quench a small aliquot from each reaction and analyze by LC-MS to determine the conversion to the desired product and the formation of any side products.
-
Scale up the most promising conditions.
Data Summary Table
| Catalyst | Typical Loading (mol%) | Common Solvents | Temperature Range (°C) | Notes |
| AlCl₃ | 100 - 200 | DCM, DCE, CS₂ | 0 - 80 | Highly moisture-sensitive; stoichiometric amounts often needed. |
| FeCl₃ | 100 - 150 | DCM, Nitrobenzene | 25 - 100 | Generally milder than AlCl₃, can be more selective. |
| ZnCl₂ | 50 - 100 | Neat, DCE | 80 - 160 | Often requires higher temperatures. |
| TfOH | 10 - 100 | Neat, DCM | 0 - 50 | A strong Brønsted acid, effective for deactivated systems. |
| Zeolites (e.g., H-Y) | 10 - 50 (w/w) | Toluene, Dichlorobenzene | 100 - 180 | Heterogeneous catalyst, allows for easier workup.[4] |
References
Selection of appropriate base for 3,5-Difluorobenzoyl chloride reactions
Technical Support Center: 3,5-Difluorobenzoyl Chloride Reactions
A Senior Application Scientist's Guide to Selecting the Appropriate Base
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic outcomes.
The acylation of nucleophiles like amines and alcohols with this compound is a cornerstone of many synthetic routes. The choice of base is not a trivial parameter; it is a critical decision that dictates reaction rate, yield, and purity. An inappropriate base can lead to failed reactions, unwanted side products, or complex purification challenges. This guide will help you navigate these choices with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is very low, or the reaction did not proceed at all. What is the likely cause related to my choice of base?
Answer:
Low or no conversion is one of the most common issues and can often be traced back to the basicity or steric properties of the chosen base.
Causality Explained: The primary roles of a base in this acylation are to neutralize the hydrochloric acid (HCl) byproduct and, in some cases, to deprotonate the nucleophile to increase its reactivity.[1][2][3] If the base is not effective, the reaction mixture will become acidic. The HCl generated will protonate the amine nucleophile, converting it into an unreactive ammonium salt (R-NH3+), which effectively halts the reaction.[3][4]
Troubleshooting Steps & Solutions:
-
Evaluate the pKa: The most crucial factor is the strength of the base, which is assessed by the pKa of its conjugate acid (pKaH). A general rule of thumb is to select a base whose conjugate acid has a pKa 2-3 units higher than the pKa of the nucleophile's proton. For example, to deprotonate a typical primary amine (pKa ≈ 35-40 for the N-H bond, but we consider the pKa of the resulting R-NH3+, which is ~10-11), a base like triethylamine (TEA, pKaH ≈ 10.75) is suitable.[5][6] If your nucleophile is a weakly acidic alcohol, a stronger base might be necessary.
-
Consider Steric Hindrance: If your nucleophile or the acyl chloride is sterically bulky, a hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) may be too bulky to effectively deprotonate the intermediate or scavenge the proton.[7][8] In such cases, a less hindered base like triethylamine (TEA) or pyridine might be a better choice.
-
Check Solubility: Ensure your base is soluble in the reaction solvent. Using an inorganic base like potassium carbonate (K2CO3) in a non-polar organic solvent like dichloromethane (DCM) without a phase-transfer catalyst will result in a failed reaction due to the insolubility of the base. If a heterogeneous system is necessary, vigorous stirring and appropriate solvent choice are critical.
| Issue | Potential Base-Related Cause | Recommended Solution |
| Low/No Yield | Base is too weak (pKaH too low). | Choose a base with a pKaH at least 2 units higher than the pKa of the protonated nucleophile. |
| Base is too sterically hindered. | Switch to a less hindered base (e.g., from DIPEA to TEA). | |
| Base is insoluble in the reaction solvent. | Use a soluble organic base or add a phase-transfer catalyst for inorganic bases. |
Question 2: My main impurity is 3,5-difluorobenzoic acid. How can I prevent this hydrolysis?
Answer:
The formation of the corresponding carboxylic acid is a classic sign of hydrolysis, where water is reacting with your highly reactive acyl chloride.[9][10][11]
Causality Explained: Acyl chlorides are extremely susceptible to hydrolysis.[11][12] The carbonyl carbon is highly electrophilic, and water, although a weak nucleophile, can readily attack it, especially under basic conditions or at elevated temperatures. The source of water can be wet solvents, reagents, or even atmospheric moisture.
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: This is paramount. Use freshly distilled, anhydrous solvents. If using solvents from a bottle, ensure it is sealed under an inert atmosphere (e.g., Sure/Seal™). Dry your nucleophile and base if they are solids (e.g., by vacuum oven). Run the reaction under an inert atmosphere of nitrogen or argon.
-
Reagent Purity: Hygroscopic bases, particularly inorganic ones like NaOH or K2CO3, can be a source of water. Ensure they are freshly opened or properly dried before use. Liquid tertiary amines should be stored over KOH pellets to keep them dry.
-
Reaction Setup and Order of Addition: Slowly add the this compound to a solution of your nucleophile and base. This ensures the acyl chloride preferentially reacts with the intended nucleophile, which is present in higher concentration than any trace water. Avoid adding the nucleophile to a solution of the acyl chloride, as this can promote side reactions.
Question 3: I am observing side products other than the hydrolyzed acid. Could my base be the culprit?
Answer:
Yes, the base can be directly involved in side reactions, particularly if it is nucleophilic.
Causality Explained: Some amine bases, like pyridine and 4-Dimethylaminopyridine (DMAP), are also effective nucleophiles.[1][13] They can react with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate.[14][15] While this is often used to accelerate the reaction (catalysis), this intermediate can also react with other species in the mixture or be unstable, leading to undesired byproducts.[14] Non-nucleophilic bases like TEA and especially the sterically hindered DIPEA are less prone to this issue.[5][7][8]
Troubleshooting Steps & Solutions:
-
Switch to a Non-Nucleophilic Base: If you suspect the base is interfering, switch from a nucleophilic base like pyridine to a non-nucleophilic one. Triethylamine (TEA) is a good first choice. If side reactions persist, especially N-acylation of the base itself, the more sterically hindered N,N-Diisopropylethylamine (DIPEA) is the preferred option as it is a strong base but a very poor nucleophile.[5][7]
-
Control Stoichiometry: Use the minimum required amount of base, typically 1.0 to 1.2 equivalents for the acid scavenging role. Using a large excess can promote side reactions.
-
Catalytic Amounts: If using a nucleophilic catalyst like DMAP, ensure it is used in truly catalytic amounts (e.g., 1-5 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA.[14][16]
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of a base in acylation reactions?
A base can play two distinct roles:
-
Acid Scavenger: This is its most common function. It neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[2][17][18] For this purpose, a stoichiometric amount (at least one equivalent) of the base is required.
-
Nucleophilic Catalyst: Bases like pyridine and DMAP can act as catalysts. They react with the acyl chloride to form a more reactive acylating agent (an N-acylpyridinium salt).[14][19] This intermediate is then attacked by the primary nucleophile (alcohol or amine), and the catalyst is regenerated. This is particularly useful for acylating less reactive nucleophiles like hindered alcohols.[14][16]
Q2: How do I choose between an organic base (like TEA) and an inorganic base (like K2CO3)?
The choice depends on solubility, reaction conditions, and workup requirements.
| Feature | Organic Bases (e.g., TEA, DIPEA, Pyridine) | Inorganic Bases (e.g., K2CO3, NaOH) |
| Solubility | Generally soluble in organic solvents, leading to homogeneous reactions. | Often insoluble in organic solvents, leading to heterogeneous reactions. May require a biphasic system (e.g., DCM/water) or a phase-transfer catalyst. |
| Reaction Type | Homogeneous reactions are often faster and easier to monitor. | Heterogeneous reactions can be slower but may simplify purification. |
| Workup | Removed by aqueous acid wash (e.g., 1M HCl wash to form the water-soluble ammonium salt). | Removed by simple filtration or aqueous workup. |
| Common Use | Standard choice for most acylations in aprotic organic solvents.[20] | Often used in Schotten-Baumann conditions, which involve an aqueous base and an organic solvent.[21][22] |
Q3: What is the significance of the pKa of the conjugate acid (pKaH)?
The pKaH is the most direct measure of a base's strength in an organic context.[23][24] It refers to the pKa of the protonated form of the base (e.g., for triethylamine, Et3N, the conjugate acid is the triethylammonium ion, Et3NH+). A higher pKaH value means the base is stronger. To ensure the acid-base equilibrium favors scavenging the HCl byproduct, you need a base (B) whose protonated form (BH+) is a weaker acid than the protonated nucleophile (e.g., RNH3+). This means the pKaH of the base should be higher than the pKa of the protonated nucleophile.[25]
Table of Common Bases and Their Properties
| Base | Abbreviation | pKa of Conjugate Acid (pKaH) | Key Features |
| Pyridine | Py | ~5.2 | Nucleophilic catalyst, also acts as a solvent.[1][26] |
| 4-(Dimethylamino)pyridine | DMAP | ~9.7 | Highly effective nucleophilic catalyst, used in small amounts.[14][16] |
| Triethylamine | TEA, Et3N | ~10.75 | Common, non-nucleophilic (mostly), cost-effective acid scavenger.[5][6] |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.9 | Sterically hindered, non-nucleophilic acid scavenger. Ideal for preventing side reactions.[5][8] |
| Potassium Carbonate | K2CO3 | ~10.3 (for HCO3-) | Inorganic, inexpensive base. Used in heterogeneous or biphasic systems. |
Note: pKa values can vary slightly depending on the solvent and measurement conditions.[27][28]
Visualizing the Process
General Reaction Mechanism
The following diagram illustrates the fundamental nucleophilic acyl substitution mechanism, highlighting the role of the base as an acid scavenger.
Caption: General mechanism of acylation with base as an acid scavenger.
Decision Workflow for Base Selection
This flowchart provides a logical path for selecting the most appropriate base for your reaction.
Caption: A decision-making flowchart for selecting an appropriate base.
References
- 1. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 2. esaral.com [esaral.com]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. nbinno.com [nbinno.com]
- 15. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 17. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 18. byjus.com [byjus.com]
- 19. homework.study.com [homework.study.com]
- 20. jk-sci.com [jk-sci.com]
- 21. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 22. chemistnotes.com [chemistnotes.com]
- 23. uwindsor.ca [uwindsor.ca]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 27. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 28. organicchemistrydata.org [organicchemistrydata.org]
Importance of anhydrous conditions for 3,5-Difluorobenzoyl chloride stability
A Guide to Ensuring Stability and Experimental Success through Anhydrous Conditions
Welcome to the technical support guide for 3,5-Difluorobenzoyl Chloride. As Senior Application Scientists, we understand that success in the lab hinges on a deep understanding of reagent chemistry. This compound is a powerful and versatile building block in pharmaceutical and agrochemical synthesis, prized for the unique properties conferred by its difluorinated aromatic ring.[1] However, its high reactivity, which makes it so useful, is also the source of its primary vulnerability: an extreme sensitivity to moisture.
This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the stability of your this compound, leading to reliable and reproducible experimental outcomes. We will move beyond simple instructions to explain the chemical principles at play, empowering you to proactively manage this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when working with this compound?
The core issue is the high reactivity of the acyl chloride functional group.[2] The carbonyl carbon in this compound is highly electrophilic (electron-deficient). This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of the two fluorine atoms on the benzene ring and the chlorine atom of the acyl chloride itself.[3][4]
Water, even trace amounts present in the atmosphere or in non-anhydrous solvents, acts as a nucleophile. It will readily attack the electrophilic carbonyl carbon, leading to a rapid and irreversible hydrolysis reaction.[5][6] This reaction converts the highly reactive this compound into the much less reactive 3,5-Difluorobenzoic acid and corrosive hydrochloric acid (HCl) gas.[4]
Q2: What are the specific consequences if my this compound is accidentally exposed to moisture?
Exposure to moisture initiates a cascade of negative consequences that can compromise your experiment, safety, and results:
-
Reagent Degradation & Yield Loss: The primary consequence is the consumption of your starting material. Each molecule of this compound that reacts with water is one less molecule available for your desired reaction, leading directly to lower yields of your target product.
-
Formation of Impurities: The hydrolysis product, 3,5-Difluorobenzoic acid, will be present as a significant impurity in your reaction mixture. This can complicate the purification process and may require additional chromatographic steps to remove. In some cases, the carboxylic acid may participate in side reactions.
-
Safety Hazards: The hydrolysis reaction produces hydrogen chloride (HCl) gas.[6] When a bottle is opened, this can appear as visible fumes as the HCl gas reacts with atmospheric moisture.[5] HCl is corrosive and can cause severe respiratory tract irritation.[7] A buildup of HCl gas within a sealed container can also lead to a dangerous pressure increase.
-
Inconsistent Results: If the degree of hydrolysis varies between experiments (e.g., due to differences in ambient humidity), you will observe poor reproducibility and inconsistent outcomes, making it difficult to optimize or validate your synthetic protocol.
Q3: How can I visually or analytically determine if my stock of this compound has been compromised by moisture?
There are several indicators of degradation:
-
Visual Inspection: A fresh bottle of this compound should be a clear, colorless to light yellow liquid.[1] If the liquid appears cloudy or contains solid precipitates (which could be 3,5-Difluorobenzoic acid), it has likely been compromised.
-
Fuming: Upon carefully opening the cap in a fume hood, excessive fuming (a white, acrid smoke) is a strong indicator that HCl gas is being released due to ongoing hydrolysis.[5]
-
Pungent, Vinegar-like Odor: While the acyl chloride has a sharp odor, a pronounced vinegar-like or acrid smell is characteristic of the HCl and carboxylic acid byproducts.[5]
-
Analytical Confirmation (NMR): For a definitive answer, you can carefully take a small aliquot, quench it with an appropriate deuterated solvent (e.g., in an NMR tube containing dry CDCl₃), and run a ¹H or ¹⁹F NMR spectrum. The presence of signals corresponding to 3,5-Difluorobenzoic acid alongside the acyl chloride will confirm degradation.
Q4: What are the absolute best practices for storing this reagent to maximize its shelf-life?
Proper storage is your first line of defense against degradation.
-
Original Container: Always store the reagent in its original, tightly sealed container.[8]
-
Inert Atmosphere: If the bottle has been opened, flushing the headspace with an inert gas like argon or nitrogen before resealing can significantly extend its life by displacing moist air.
-
Cool and Dry Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like bases and oxidizing agents.[8][9] A refrigerated environment (2-8°C) is often recommended.[1]
-
Secondary Containment: Place the bottle inside a secondary container, such as a desiccator containing a drying agent (e.g., Drierite, not silica gel which can become saturated) or a sealed bag with desiccant packs. This adds another barrier against ambient humidity.[10]
Q5: Which solvents are recommended for reactions, and which must be avoided at all costs?
-
Recommended Solvents: Always use anhydrous (dry) aprotic solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[11] Ensure these solvents are from a freshly opened bottle or have been properly dried using a solvent purification system.
-
Solvents to Avoid: Protic solvents are completely incompatible and will react with the acyl chloride. This includes water, alcohols (methanol, ethanol), and primary or secondary amines (unless the amine is your intended reactant).[3]
Troubleshooting Guide: Common Experimental Issues
| Problem Encountered | Probable Cause (Related to Anhydrous Conditions) | Troubleshooting Steps & Solutions |
| Low or No Yield of Desired Product | Reagent Hydrolysis: The this compound was degraded either in the stock bottle or upon addition to a non-anhydrous reaction setup. | 1. Verify Reagent Quality: Check a new, unopened bottle or confirm the purity of your current stock via NMR. 2. Ensure Dry Glassware: Oven-dry all glassware ( >120°C for several hours) and cool under a stream of inert gas (N₂ or Ar) or in a desiccator immediately before use. 3. Use Anhydrous Solvents: Use a new, sealed bottle of anhydrous solvent or a freshly dispensed volume from a solvent purification system. |
| Significant Carboxylic Acid Peak in NMR/LC-MS of Crude Product | In-situ Hydrolysis: Trace moisture was present in the reaction vessel, solvents, or other reagents (e.g., the amine starting material if it is hygroscopic). | 1. Dry All Reagents: If your amine or other starting materials are solids, dry them in a vacuum oven. If they are liquids, consider drying over a suitable agent like molecular sieves. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon from start to finish. |
| Reaction Fails to Initiate or Proceeds Very Slowly | Catalyst/Base Quenching: If your reaction uses a moisture-sensitive catalyst or a base (like pyridine or triethylamine), trace water can react with and deactivate these components. The HCl generated from hydrolysis can also neutralize the base needed for the reaction. | 1. Purify Base: Distill liquid bases like triethylamine or pyridine over a suitable drying agent (e.g., KOH or CaH₂) before use. 2. Add Reagents in Order: Add the base to your reaction mixture before introducing the acyl chloride to ensure any trace HCl is neutralized as it forms.[12] |
| Inconsistent Results Between Batches | Variable Atmospheric Moisture: The amount of moisture introduced into the reaction varies with the ambient humidity of the lab on different days. | 1. Standardize Handling Protocol: Implement a strict, standardized protocol for handling under inert atmosphere for every experiment, regardless of perceived lab humidity. 2. Use a Glovebox: For maximum consistency and for small-scale or highly sensitive reactions, perform all manipulations inside a glovebox with a controlled, dry atmosphere. |
Visualizing the Chemistry
The Hydrolysis Pathway
The diagram below illustrates the nucleophilic acyl substitution mechanism by which water degrades this compound. The high electrophilicity of the carbonyl carbon makes it an easy target for attack.
Caption: Mechanism of this compound hydrolysis.
Experimental Protocols
Protocol 1: Proper Handling and Dispensing under Anhydrous Conditions
This protocol ensures the reagent is transferred from its stock bottle to the reaction vessel with minimal exposure to atmospheric moisture.
-
Glassware Preparation: Thoroughly oven-dry all glassware (reaction flask, syringes, needles) and cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Setup Inert Atmosphere: Assemble the reaction flask with a septum and ensure it is connected to a nitrogen or argon line (e.g., via a bubbler or balloon) to maintain a positive pressure.
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a dry syringe.
-
Reagent Transfer:
-
Carefully wipe the septum of the this compound bottle with a dry cloth.
-
Puncture the septum with a dry needle connected to your inert gas line to equalize the pressure.
-
Using a separate, dry syringe, withdraw the desired volume of the liquid reagent. To prevent suck-back, it is often helpful to first draw an equivalent volume of inert gas into the syringe, inject it into the bottle, and then withdraw the liquid.
-
Quickly and carefully transfer the reagent by injecting it through the septum of your reaction flask.
-
-
Resealing: Before removing the inert gas needle from the stock bottle, ensure the syringe has been removed and the septum has resealed. It is good practice to wrap the cap and septum area with Parafilm for long-term storage.
Workflow for Anhydrous Handling
Caption: Standard workflow for handling moisture-sensitive reagents.
Protocol 2: General Procedure for Amidation Reaction
This protocol describes a typical Schotten-Baumann-type reaction to form an amide, incorporating best practices for anhydrous conditions.[11]
-
Setup: To an oven-dried, inert-gas-flushed round-bottom flask equipped with a magnetic stir bar, add your amine (1.0 equiv) and anhydrous dichloromethane (DCM). If the amine is a solid, ensure it is dry.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equiv) or pyridine (1.1 equiv).[12][13] The role of the base is to neutralize the HCl that will be formed during the reaction.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Following the handling procedure in Protocol 1, slowly add this compound (1.05 equiv) dropwise to the cooled solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.
Data Summary: Reagent vs. Hydrolysis Product
| Property | This compound | 3,5-Difluorobenzoic Acid (Hydrolysis Product) |
| CAS Number | 129714-97-2[14] | 455-39-0 |
| Molecular Formula | C₇H₃ClF₂O[4] | C₇H₄F₂O₂ |
| Molecular Weight | 176.55 g/mol [7] | 158.10 g/mol |
| Appearance | Colorless to light yellow liquid[1] | White solid |
| Boiling Point | 173-175 °C[1] | Decomposes |
| Reactivity | High (electrophile) | Low (nucleophile/acid) |
| Function | Acylating Agent[4] | Reaction Impurity |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. fishersci.it [fishersci.it]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 14. 3,5-ジフルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
Impact of solvent choice on 3,5-Difluorobenzoyl chloride reaction kinetics
Welcome to the technical support center dedicated to providing in-depth guidance on the use of 3,5-Difluorobenzoyl chloride in your research and development endeavors. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its reaction kinetics, with a particular focus on the critical role of solvent selection. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your synthetic strategies.
Introduction: The Critical Role of the Solvent
This compound is a highly reactive acylating agent, valued for its ability to introduce the 3,5-difluorobenzoyl moiety into a wide range of molecules.[1][2] The two electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] However, this high reactivity also makes it prone to side reactions and sensitive to experimental conditions, with the choice of solvent being a paramount factor in determining the reaction's success, kinetics, and product profile.
A solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing transition states and intermediates, influencing nucleophile strength, and in some cases, directly reacting with the acyl chloride in a process known as solvolysis.[3] Understanding these interactions is key to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low when reacting this compound with an amine in a protic solvent like ethanol?
A1: Protic solvents, such as alcohols and water, are generally poor choices for reactions involving highly reactive acyl chlorides like this compound for two main reasons:
-
Solvolysis: Protic solvents are nucleophilic and can compete with your intended nucleophile (the amine) to react with the acyl chloride. This leads to the formation of byproducts, such as esters (in the case of alcohol solvents) or the corresponding carboxylic acid (with water), thereby reducing the yield of your desired amide.
-
Nucleophile Solvation: Protic solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" around it. This solvation stabilizes the amine but hinders its ability to attack the electrophilic carbonyl carbon of the acyl chloride, thus slowing down the desired reaction rate.
For amide bond formation, it is highly recommended to use anhydrous polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF).[4]
Q2: I'm performing a Friedel-Crafts acylation and observing a complex mixture of products. Could the solvent be the cause?
A2: Absolutely. In Friedel-Crafts acylation, the solvent choice is critical and can influence both the yield and the regioselectivity of the reaction.[5] Some common issues related to solvent choice include:
-
Solvent Reactivity: Certain aromatic solvents, if not chosen carefully, can compete with your substrate and undergo acylation themselves.
-
Catalyst Deactivation: Solvents with Lewis basic sites can complex with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity.
-
Product Distribution: The polarity of the solvent can influence the distribution of ortho, meta, and para isomers.[5]
For Friedel-Crafts acylations, inert, non-polar, or slightly polar solvents like Dichloromethane (DCM), 1,2-dichloroethane, or carbon disulfide are generally preferred.[5]
Q3: How does solvent polarity affect the rate of reaction with this compound?
A3: The effect of solvent polarity depends on the reaction mechanism. Reactions of acyl chlorides can proceed through a spectrum of mechanisms, from a bimolecular nucleophilic addition-elimination (SN2-like) to a unimolecular ionization to an acylium ion (SN1-like).
-
For SN2-like mechanisms , which are common with strong nucleophiles, polar aprotic solvents are generally preferred. These solvents can dissolve the reactants and stabilize charged intermediates to some extent without strongly solvating the nucleophile, leaving it more reactive.
-
For SN1-like mechanisms , which are favored in the absence of strong nucleophiles and with substrates that can form stable acylium ions, highly polar, ionizing solvents can accelerate the reaction by stabilizing the separation of the chloride ion to form the acylium ion intermediate.[6] However, if these polar solvents are also nucleophilic (protic), they will likely lead to solvolysis.
The electron-withdrawing fluorine atoms on the this compound make the carbonyl carbon highly electrophilic, generally favoring a bimolecular mechanism with most nucleophiles.
Troubleshooting Guides
Issue 1: Low or No Yield in Amidation Reactions
| Potential Cause | Explanation | Recommended Solution |
| Presence of Moisture | Acyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid. This consumes the starting material and reduces the yield of the desired amide. | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Incorrect Solvent Choice | As detailed in FAQ 1, protic solvents can lead to solvolysis and nucleophile deactivation. | Switch to an anhydrous polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). |
| Amine Protonation | The reaction of an acyl chloride with an amine produces one equivalent of HCl. This will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction at a maximum of 50% yield.[7] | Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to scavenge the HCl produced.[7] Typically, at least one equivalent of base is required. |
| Steric Hindrance | Bulky substituents on either the amine or the acyl chloride can slow the reaction rate. | Consider increasing the reaction temperature or using a less sterically hindered base. In some cases, a more activating coupling reagent approach might be necessary if starting from the carboxylic acid.[4] |
Issue 2: Byproduct Formation in Friedel-Crafts Acylation
| Potential Cause | Explanation | Recommended Solution |
| Polysubstitution | While less common in acylation than alkylation (due to the deactivating nature of the acyl group), highly activated aromatic substrates can sometimes undergo multiple acylations. | Use a less activating solvent or control the stoichiometry of the reactants carefully. Friedel-Crafts acylation is generally self-limiting to mono-acylation.[8] |
| Isomer Formation | The directing effects of substituents on the aromatic ring can lead to a mixture of ortho, para, and sometimes meta isomers. | The regioselectivity can be influenced by the choice of solvent and catalyst. For example, bulkier catalyst-acyl chloride complexes may favor para substitution. Experiment with different inert solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene) to optimize for the desired isomer.[5] |
| Reaction with Solvent | If the solvent is aromatic (e.g., benzene, toluene used as a solvent), it can compete with the intended substrate for acylation. | Use an inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.[5] |
| Tar Formation | High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials and products. | Maintain careful temperature control, often starting at low temperatures (e.g., 0 °C) and allowing the reaction to slowly warm. Monitor the reaction progress by TLC or LC-MS and quench it upon completion.[5] |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Scheme for this compound
Caption: General reaction pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Amidation Yield
Caption: Decision tree for troubleshooting low amidation yield.
Experimental Protocols
Protocol 1: General Procedure for Amidation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reactants.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 eq.) to a flame-dried round-bottom flask.
-
Solvent Addition: Add an anhydrous inert solvent such as dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add this compound (1.0 eq.) to the stirred suspension.
-
Substrate Addition: Add the aromatic substrate (1.05 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl.[5]
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting ketone by column chromatography or distillation.
References
- 1. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Tale of Two Halogens: A Comparative Guide to 3,5-Difluorobenzoyl Chloride and 3,5-Dichlorobenzoyl Chloride in Synthesis
For the discerning researcher in pharmaceutical and materials science, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic route. Among the vast arsenal of acylating agents, substituted benzoyl chlorides are workhorses for installing benzoyl moieties. This guide provides an in-depth comparison of two such reagents: 3,5-Difluorobenzoyl chloride and 3,5-Dichlorobenzoyl chloride. While structurally similar, the substitution of fluorine versus chlorine at the 3 and 5 positions imparts distinct electronic properties that significantly influence their reactivity and suitability for specific applications. This document will explore these differences, supported by established chemical principles and experimental protocols, to empower chemists to make informed decisions in their synthetic endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical properties of these reagents is essential for their safe and effective use in the laboratory. The pertinent data are summarized below.
| Property | This compound | 3,5-Dichlorobenzoyl Chloride |
| CAS Number | 129714-97-2[1] | 2905-62-6 |
| Molecular Formula | C₇H₃ClF₂O | C₇H₃Cl₃O |
| Molecular Weight | 176.55 g/mol | 209.46 g/mol |
| Appearance | Colorless to light yellow liquid[1] | White or colorless to almost white or almost colorless powder to lump to clear liquid |
| Boiling Point | 173-175 °C | 135-137 °C / 25 mmHg |
| Melting Point | Not applicable (liquid at RT) | 28 °C |
| Density | ~1.41 g/cm³ | ~1.5 g/cm³ |
| Refractive Index | n20/D 1.5031 (lit.) | n20/D 1.582 (lit.) |
| Moisture Sensitivity | Moisture Sensitive[1] | Moisture Sensitive |
The Decisive Factor: Unpacking Electronic Effects
The divergent reactivity of these two molecules is rooted in the fundamental electronic properties of fluorine and chlorine. Both are halogens and thus exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring and the carbonyl carbon. However, the magnitude of this effect and the interplay with the mesomeric (resonance) effect (+M) differ significantly.
-
Fluorine: As the most electronegative element, fluorine exhibits a very strong -I effect. Its +M effect, which involves the donation of a lone pair of electrons to the aromatic system, is weak due to the poor energy and size match between the 2p orbital of fluorine and the π-system of the benzene ring. The net result is a powerful electron-withdrawing influence, which significantly increases the partial positive charge (δ+) on the carbonyl carbon.
-
Chlorine: While also electronegative, chlorine's inductive effect is less pronounced than that of fluorine. Conversely, its 3p orbitals are a better match for the aromatic π-system, allowing for a more significant +M effect. This partial donation of electron density counteracts the inductive withdrawal to a greater extent than in the fluoro-analogue.
This fundamental difference in electron density at the carbonyl carbon is the primary determinant of their reactivity in nucleophilic acyl substitution reactions. The more electrophilic carbonyl carbon of this compound is expected to react more rapidly with nucleophiles.
Caption: Electronic effects of Fluorine vs. Chlorine substituents.
Comparative Reactivity in Key Synthetic Transformations
Amide Bond Formation (Schotten-Baumann Conditions)
The synthesis of amides via the reaction of an acyl chloride with an amine is a cornerstone of organic synthesis. The Schotten-Baumann reaction, which typically employs an aqueous base, is a robust method for this transformation.[2]
Predicted Performance: Due to the heightened electrophilicity of its carbonyl carbon, This compound is expected to exhibit a faster reaction rate with amines compared to its dichloro counterpart under identical conditions. This could translate to shorter reaction times or the possibility of using milder conditions to achieve high yields. While both reactions are generally high-yielding, the enhanced reactivity of the difluoro compound may be advantageous when working with less nucleophilic amines.
Experimental Protocol: Synthesis of N-Benzyl-3,5-disubstituted-benzamide
This protocol provides a general framework for the synthesis of an amide using either benzoyl chloride derivative under Schotten-Baumann conditions.
-
Materials:
-
3,5-Disubstituted benzoyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution (2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.05 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 10% aqueous NaOH solution (2.0 eq).
-
In a separate flask, dissolve the 3,5-disubstituted benzoyl chloride (1.0 eq) in a minimal amount of DCM.
-
Add the acyl chloride solution dropwise to the vigorously stirred, cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction progress by TLC.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: General workflow for Schotten-Baumann amide synthesis.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, catalyzed by a Lewis acid like AlCl₃.[3] The reaction involves the formation of a highly electrophilic acylium ion.
Predicted Performance: The reactivity in Friedel-Crafts acylation is a more complex interplay of factors. The formation of the acylium ion is the first step, where the Lewis acid coordinates to the chlorine of the acid chloride. The electron-withdrawing nature of the substituents on the benzoyl chloride can influence this step. However, the key step is the electrophilic attack on the aromatic substrate. The substituents on the benzoyl chloride do not directly participate in this step, but they do define the structure of the acylium ion.
In this case, the reactivity difference is likely to be less pronounced than in direct nucleophilic attack at the carbonyl. The rate will be more heavily influenced by the nature of the aromatic substrate being acylated and the strength of the Lewis acid catalyst. However, the stronger electron-withdrawing fluorine atoms in the this compound might slightly destabilize the resulting acylium ion compared to the dichloro version, potentially making it a more potent electrophile. This could lead to slightly faster reaction rates, but also potentially lower selectivity with highly activated aromatic substrates.
Experimental Protocol: Synthesis of (2,4-Dimethylphenyl)(3,5-disubstituted-phenyl)methanone
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
3,5-Disubstituted benzoyl chloride (1.0 eq)
-
m-Xylene (1.0 eq)
-
Ice-cold water
-
Concentrated HCl
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the 3,5-disubstituted benzoyl chloride (1.0 eq) portion-wise, followed by the dropwise addition of m-xylene (1.0 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.
-
Caption: Key steps in the Friedel-Crafts Acylation mechanism.
Applications in Synthesis: Choosing the Right Tool for the Job
The choice between these two reagents often comes down to the desired properties of the final product.
-
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals where the presence of fluorine is desirable. Fluorine substitution can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. It was notably used in the synthesis of an AMPA potentiator, showcasing its role in developing neurologically active compounds.
-
3,5-Dichlorobenzoyl chloride is a versatile and important intermediate for pesticides, medicines, and dyes.[1] It is a key building block for the herbicide Propyzamide. In pharmaceuticals, it is used in the synthesis of drugs for pain management and other conditions. Its utility also extends to material science, where it is used to create durable dyes and specialty polymers.
Conclusion and Recommendations
The selection between this compound and 3,5-Dichlorobenzoyl chloride is a nuanced decision based on a trade-off between reactivity and the strategic incorporation of specific halogens.
Choose this compound when:
-
Enhanced reactivity is desired, potentially allowing for milder reaction conditions or shorter reaction times.
-
The target molecule requires fluorine atoms to modulate its biological or material properties.
-
Working with less reactive nucleophiles where a more potent electrophile is necessary.
Choose 3,5-Dichlorobenzoyl Chloride when:
-
A robust, well-established, and often more cost-effective building block is required.
-
The specific properties imparted by chlorine are desired in the final product.
-
Extreme reactivity is not necessary, and standard reaction conditions are acceptable.
Ultimately, both reagents are powerful tools in the synthetic chemist's toolkit. By understanding the fundamental principles that govern their reactivity, researchers can strategically employ these building blocks to efficiently construct complex molecules with desired functions.
References
Comparison of reactivity between fluorinated and non-fluorinated benzoyl chlorides
An In-Depth Guide to the Comparative Reactivity of Fluorinated and Non-Fluorinated Benzoyl Chlorides
Introduction: The Electronic Influence of Fluorine in Acyl Halides
In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorination can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] When applied to reactive intermediates like benzoyl chlorides, fluorine's influence extends to the very heart of reaction kinetics and mechanistic pathways.
This guide provides a comparative analysis of the reactivity between fluorinated and non-fluorinated benzoyl chlorides. We will explore the fundamental electronic effects that govern these differences and provide supporting experimental data for key synthetic transformations, including nucleophilic acyl substitution and Friedel-Crafts acylation.
The reactivity of a benzoyl chloride is primarily dictated by the electrophilicity of its carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon.[2] This heightened electrophilicity is the principal driver behind the enhanced reactivity of fluorinated benzoyl chlorides in many reactions. While fluorine also possesses lone pairs capable of a positive mesomeric effect (+M), its inductive effect is generally dominant in influencing the reactivity of the acyl chloride moiety.
Caption: Dominant electronic effects of fluorine on the benzoyl chloride moiety.
Part 1: Nucleophilic Acyl Substitution (Amidation & Esterification)
Nucleophilic acyl substitution reactions, such as amidation and esterification, are fundamental transformations where benzoyl chlorides serve as powerful acylating agents.[4] The rate-determining step in these reactions is typically the nucleophilic attack on the electrophilic carbonyl carbon.
Causality and Mechanistic Insights
The presence of electron-withdrawing fluorine atoms on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon. This makes the benzoyl chloride more susceptible to attack by nucleophiles like amines and alcohols, thereby accelerating the reaction rate. This principle is quantitatively described by the Hammett equation, log(k/k₀) = ρσ, which correlates reaction rates with substituent constants.[5][6] For the reaction of substituted benzoyl chlorides, a positive reaction constant (ρ) indicates that electron-withdrawing groups, which have positive substituent constants (σ), accelerate the reaction.[7][8]
Comparative Experimental Data
Kinetic studies consistently demonstrate the rate-enhancing effect of fluorine substitution. For instance, the reaction of 4-fluorobenzoyl chloride with amines proceeds faster than that of the unsubstituted benzoyl chloride. While direct rate constants for fluorinated benzoyl chlorides can be sparse in compiled literature, the trend is well-established. Data comparing 4-fluorobenzoyl fluoride and 4-fluorobenzoyl chloride show that both are highly reactive towards amines, with the chloride often reacting nearly instantaneously.[9]
The kinetic form of aminolysis for benzoyl fluorides in non-hydroxylic solvents has been shown to be different from other benzoyl halides, suggesting a mechanism where the breakdown of the tetrahedral intermediate may involve a simultaneous proton transfer to the leaving fluoride ion.[10][11]
| Reactant Pair | Nucleophile | Observation | Supporting Evidence |
| 4-Fluorobenzoyl Chloride vs. Benzoyl Chloride | Amines | 4-Fluorobenzoyl chloride exhibits a higher reaction rate. | The electron-withdrawing fluorine increases the carbonyl carbon's electrophilicity, accelerating nucleophilic attack.[7] |
| 4-Fluorobenzoyl Chloride vs. Benzoyl Chloride | Alcohols | 4-Fluorobenzoyl chloride shows enhanced reactivity. | Similar to amidation, the increased electrophilicity of the carbonyl center speeds up the reaction.[12] |
| Polyfluorinated Benzoyl Chlorides (e.g., 2,3,4,5-Tetrafluorobenzoyl Chloride) | General Nucleophiles | These compounds are highly efficient acylating agents. | Multiple fluorine atoms create a profound electron deficit at the carbonyl carbon, making them extremely reactive.[2] |
General Experimental Protocol: Comparative Amidation Kinetics
This protocol provides a framework for comparing the reaction rates of a fluorinated and non-fluorinated benzoyl chloride with an amine, monitored by ¹⁹F NMR or ¹H NMR.
Objective: To quantitatively compare the rate of amide formation for benzoyl chloride and 4-fluorobenzoyl chloride.
Materials:
-
Benzoyl Chloride
-
4-Fluorobenzoyl Chloride
-
Aniline (or other desired amine)
-
Anhydrous Acetonitrile (CD₃CN for NMR studies)
-
Internal Standard (e.g., trifluorotoluene for ¹⁹F NMR)
-
Triethylamine (optional, as a base)
Procedure:
-
Preparation of Stock Solutions: In a glovebox or under an inert atmosphere, prepare separate 0.5 M stock solutions of benzoyl chloride, 4-fluorobenzoyl chloride, and the chosen amine in anhydrous acetonitrile. If using an internal standard, add it to the solvent at a known concentration.
-
Reaction Setup: In an NMR tube, add 0.5 mL of the amine stock solution.
-
Initiation and Monitoring: At time t=0, inject 0.5 mL of the respective benzoyl chloride stock solution into the NMR tube. Cap, invert to mix, and immediately place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire spectra at regular time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes). For the 4-fluorobenzoyl chloride reaction, monitor the disappearance of its characteristic ¹⁹F NMR signal relative to the internal standard. For the benzoyl chloride reaction, monitor the appearance of the amide product proton signals in the ¹H NMR spectrum.
-
Data Analysis: Integrate the relevant peaks at each time point. Plot the concentration of the remaining benzoyl chloride (or forming product) versus time to determine the reaction kinetics and calculate the rate constant.
-
Validation: The protocol's integrity is maintained by ensuring identical concentrations, temperature, and solvent conditions for both reactions, allowing for a direct and valid comparison. The use of an internal standard corrects for any variations in spectrometer performance.
Caption: Workflow for nucleophilic acyl substitution, enhanced by fluorine.
Part 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction used to form aryl ketones.[13] It involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14]
Causality and Mechanistic Insights
The role of fluorine in this reaction is more nuanced. The reaction proceeds via the formation of a highly electrophilic acylium ion (R-C≡O⁺), generated from the interaction between the benzoyl chloride and the Lewis acid.[14]
-
On the Acyl Chloride: If fluorine is substituted on the benzoyl chloride ring, its strong electron-withdrawing nature would destabilize the positive charge of the acylium ion intermediate. This destabilization could potentially slow down the formation of the electrophile, thereby decreasing the overall reaction rate compared to a non-fluorinated benzoyl chloride.
-
On the Arene Substrate: If fluorine is on the aromatic ring being acylated, its deactivating effect will significantly reduce the ring's nucleophilicity, making it less reactive towards the acylium ion electrophile.[15]
Therefore, in contrast to nucleophilic substitution, fluorination is generally expected to decrease the reactivity in Friedel-Crafts acylations, whether the fluorine is on the acylating agent or the substrate. However, the reaction remains a viable and important method for synthesizing fluorinated aromatic ketones.[16][17]
Comparative Experimental Data
Direct kinetic comparisons for Friedel-Crafts reactions are less common in the literature than for amidations. However, qualitative observations support the deactivating effect. Reactions involving deactivated arenes are known to be more sluggish and may require harsher conditions or more potent catalytic systems.[13][15] For instance, the acylation of electron-rich arenes like anisole proceeds readily, while the acylation of fluorobenzene would be expected to be slower.
| Reaction Component | Effect of Fluorination | Rationale |
| Benzoyl Chloride | Decreased Reactivity | The electron-withdrawing nature of fluorine destabilizes the formation of the required acylium ion intermediate. |
| Arene Substrate | Decreased Reactivity | Fluorine deactivates the aromatic ring towards electrophilic attack, reducing its nucleophilicity.[15] |
General Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize 4-methoxybenzophenone and 4-fluoro-4'-methoxybenzophenone to qualitatively compare reaction progress.
Materials:
-
Anisole
-
Benzoyl Chloride
-
4-Fluorobenzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In two separate flame-dried, three-neck flasks equipped with a dropping funnel and under a nitrogen atmosphere, place anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Reagent Addition: Cool the flasks to 0°C in an ice bath. Add the respective benzoyl chloride (1.0 equivalent) to each flask.
-
Substrate Addition: Add a solution of anisole (1.0 equivalent) in DCM to the dropping funnel and add it dropwise to the stirred slurry over 30 minutes.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of both reactions by taking small aliquots, quenching them in water, and analyzing by Thin Layer Chromatography (TLC). One would expect the reaction with benzoyl chloride to proceed faster to completion.
-
Work-up: Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture over crushed ice containing concentrated HCl. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Validation: By running the two reactions in parallel under identical conditions, a direct comparison of their progress can be made, providing a qualitative assessment of their relative reactivity.
Conclusion
The influence of fluorine on the reactivity of benzoyl chlorides is a tale of two distinct electronic effects. In nucleophilic acyl substitution reactions like amidation and esterification, the powerful electron-withdrawing inductive effect of fluorine dominates. This effect enhances the electrophilicity of the carbonyl carbon, leading to a marked increase in reaction rates compared to non-fluorinated analogues.
Conversely, in electrophilic aromatic substitutions such as the Friedel-Crafts acylation, fluorination tends to decrease reactivity. This is due to the destabilization of the key acylium ion intermediate when fluorine is on the acyl chloride, or the deactivation of the aromatic substrate towards electrophilic attack. Understanding these divergent effects is crucial for researchers and drug development professionals, enabling the rational design of synthetic routes and the fine-tuning of reaction conditions to harness the unique properties that fluorinated compounds offer.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. benchchem.com [benchchem.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 傅-克酰基化反应 [sigmaaldrich.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. alexandonian.com [alexandonian.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the NMR and Mass Spectrometry Characterization of 3,5-Difluorobenzoyl Chloride and Its Derivatives
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of molecular compounds is paramount. 3,5-Difluorobenzoyl chloride is a critical intermediate, valued for the unique physicochemical properties conferred by its fluorine substituents.[1][2] This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound and its principal reaction products, namely amides and esters. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights for unambiguous compound identification and characterization.
Section 1: Spectroscopic Profile of this compound
This compound (C₇H₃ClF₂O) is a foundational building block in organic synthesis.[3] An objective analysis of its spectral data is the first step in understanding the transformations it undergoes.
1.1. NMR Spectroscopy of this compound
The presence of two fluorine atoms on the aromatic ring significantly influences the ¹H and ¹³C NMR spectra, providing a distinctive fingerprint for this molecule.
-
¹H NMR: The proton NMR spectrum is characterized by two main signals corresponding to the aromatic protons. The proton at position 4 (H-4) typically appears as a triplet, due to coupling with the two equivalent fluorine atoms at positions 3 and 5. The protons at positions 2 and 6 (H-2, H-6) are chemically equivalent and appear as a doublet, coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling. The carbonyl carbon will also have a specific chemical shift.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization.[4] A single resonance is expected for the two equivalent fluorine atoms, and its chemical shift is a key identifier.[5]
1.2. Mass Spectrometry of this compound
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.[6]
-
Electron Ionization (EI-MS): Under EI conditions, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (176.55 g/mol ).[7] Key fragmentation patterns include the loss of the chlorine atom to form the 3,5-difluorobenzoyl cation, which is often the base peak.[8] Further fragmentation can involve the loss of carbon monoxide.
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [C₇H₃ClF₂O]⁺ | 176 | Molecular Ion (M⁺) |
| [C₇H₃F₂O]⁺ | 141 | [M-Cl]⁺, often the base peak[7] |
| [C₆H₃F₂]⁺ | 113 | [M-Cl-CO]⁺ |
Section 2: Comparative Analysis of this compound Derivatives
The reactivity of the acyl chloride group allows for the straightforward synthesis of a variety of derivatives, most commonly amides and esters.[9] The spectral characteristics of these products are predictably altered from the parent compound.
2.1. Amide Derivatives: The Case of 3,5-Difluorobenzamide
Reaction of this compound with ammonia or primary/secondary amines yields the corresponding amides.[10] For simplicity, we will focus on the primary amide, 3,5-Difluorobenzamide (C₇H₅F₂NO).[11]
NMR Spectroscopy Comparison:
| Nucleus | This compound | 3,5-Difluorobenzamide | Rationale for Change |
| ¹H NMR (Aromatic) | H-4 (triplet), H-2/6 (doublet) | Similar pattern, but chemical shifts are slightly upfield. | The electron-donating character of the amide group shields the aromatic protons more than the electron-withdrawing acyl chloride. |
| ¹H NMR (Amide) | N/A | Broad singlet for -NH₂ protons. | Introduction of the amide functional group. |
| ¹³C NMR (Carbonyl) | ~165-170 ppm | ~160-165 ppm | The carbonyl carbon in the amide is slightly more shielded. |
| ¹⁹F NMR | Single resonance | Single resonance, slight shift | The electronic environment of the fluorine atoms is subtly altered by the change in the C1 substituent. |
Mass Spectrometry Comparison:
The molecular weight of 3,5-Difluorobenzamide is 157.12 g/mol .[11]
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [C₇H₅F₂NO]⁺ | 157 | Molecular Ion (M⁺) |
| [C₇H₄F₂O]⁺ | 141 | [M-NH]⁺ |
| [C₆H₄F₂]⁺ | 114 | [M-NH-CO]⁺ |
2.2. Ester Derivatives: A General Comparison
Esterification, typically with an alcohol, is another common reaction. The resulting spectral data will reflect the incorporation of the alcohol's alkyl or aryl group.
NMR Spectroscopy Comparison:
-
¹H NMR: The aromatic proton signals will be similar to the parent compound but may experience slight shifts. The most significant change will be the appearance of new signals corresponding to the protons of the alcohol moiety.
-
¹³C NMR: The carbonyl carbon signal will shift, and new signals for the carbons of the alcohol portion will be present.
-
¹⁹F NMR: A single resonance for the fluorine atoms will persist, with a chemical shift sensitive to the nature of the ester group.
Mass Spectrometry Comparison:
The molecular weight will increase by the mass of the alkoxy group minus the mass of the chlorine atom. The fragmentation patterns will often show a characteristic loss of the alkoxy group.
Section 3: Experimental Protocols
3.1. NMR Sample Preparation (General Protocol)
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently invert to ensure homogeneity.
-
Place the tube in the NMR spectrometer and acquire the desired spectra (¹H, ¹³C, ¹⁹F).
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Analyze the resulting chromatogram and mass spectra.
Section 4: Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a this compound reaction product.
Caption: Workflow for Synthesis and Characterization.
Section 5: Conclusion
The combination of NMR and mass spectrometry provides a robust and comprehensive approach to the characterization of this compound and its derivatives. The distinct spectroscopic signatures imparted by the difluorinated aromatic ring serve as reliable markers for tracking chemical transformations. By understanding the fundamental principles of how these spectral features change upon derivatization, researchers can confidently identify their target compounds and ensure the integrity of their synthetic pathways. The methodologies and comparative data presented in this guide offer a foundational framework for professionals in the chemical and pharmaceutical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 129714-97-2 [chemicalbook.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. 3,5-Difluorobenzamide | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative FTIR Spectral Analysis of the Carbonyl Group in 3,5-Difluorobenzoyl Chloride and its Analogs
A Senior Application Scientist's Guide to Understanding Inductive Effects in Acyl Chlorides
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups. This guide provides an in-depth comparative analysis of the carbonyl (C=O) stretching frequency in 3,5-Difluorobenzoyl chloride, juxtaposed with its non-fluorinated and mono-fluorinated counterparts. Through this examination, we will elucidate the profound influence of electron-withdrawing substituents on the vibrational properties of the carbonyl bond, offering researchers and drug development professionals critical insights into molecular structure and reactivity.
The Significance of the Carbonyl Stretch in Acyl Chlorides
The carbonyl group is a cornerstone of organic chemistry, and its vibrational signature in an FTIR spectrum is one of the most intense and diagnostically useful absorptions. In acyl chlorides, the C=O stretching frequency is particularly sensitive to the electronic environment of the molecule. The inherent electronegativity of the chlorine atom already polarizes the carbonyl bond, leading to a high stretching frequency. This guide will demonstrate how the addition of strongly electron-withdrawing fluorine atoms to the aromatic ring further modulates this frequency, providing a clear and measurable indicator of inductive effects.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure the scientific integrity of our analysis, a rigorous and well-defined experimental protocol is essential. The following steps outline the procedure for obtaining a high-quality FTIR spectrum of a liquid sample like this compound.
Methodology:
-
Sample Preparation: A small drop of neat (undiluted) this compound is placed between two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. These materials are transparent to infrared radiation in the mid-IR region. The plates are gently pressed together to create a thin liquid film.
-
Instrument Setup: A clean and calibrated FTIR spectrometer is used. The instrument is purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
-
Background Spectrum: A background spectrum of the empty sample compartment is collected. This is a critical step to account for any absorbance from the instrument optics, atmospheric gases, and the salt plates themselves.
-
Sample Spectrum: The prepared sample is placed in the sample holder and the infrared spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the sample. The peak corresponding to the carbonyl stretch is then identified and its wavenumber is precisely determined.
This self-validating protocol ensures that the obtained spectrum is a true representation of the sample's vibrational properties, free from external interferences.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table summarizes the experimentally observed carbonyl stretching frequencies for this compound and its structural analogs.
| Compound | Carbonyl (C=O) Stretching Frequency (cm⁻¹) |
| Benzoyl Chloride | ~1775, ~1733 (often a doublet) |
| 4-Fluorobenzoyl Chloride | ~1780 |
| This compound | ~1790 |
The data clearly demonstrates a progressive increase in the carbonyl stretching frequency with the addition of fluorine substituents to the benzoyl chloride ring. This trend is a direct consequence of the electronic effects exerted by the fluorine atoms.
The Inductive Effect: A Deeper Mechanistic Dive
The observed shift in the C=O stretching frequency can be rationalized by considering the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atoms.[1]
-
Increased Bond Strength: Fluorine is the most electronegative element. When attached to the benzene ring, the fluorine atoms pull electron density away from the ring and, by extension, from the carbonyl carbon.[1] This withdrawal of electron density strengthens the carbon-oxygen double bond. A stronger bond requires more energy to vibrate, resulting in a higher absorption frequency in the FTIR spectrum.
-
No Counteracting Resonance: In the case of this compound, the fluorine atoms are in the meta position relative to the carbonyl group. From this position, they cannot exert a significant electron-donating resonance effect (+R effect) that would counteract the inductive effect. This leaves the inductive withdrawal as the dominant electronic influence on the carbonyl group.
The following diagram illustrates the inductive pull of electrons by the fluorine atoms, leading to a strengthening of the carbonyl bond.
Caption: Inductive effect of fluorine atoms in this compound.
This clear trend provides a powerful tool for researchers. The position of the carbonyl stretch can serve as a reliable indicator of the degree of electron withdrawal from the aromatic ring, which in turn can be correlated with the reactivity of the acyl chloride in nucleophilic acyl substitution reactions.
Conclusion
The FTIR spectral analysis of this compound and its analogs provides a compelling demonstration of the inductive effect in action. The systematic increase in the carbonyl stretching frequency upon fluorination offers a quantifiable measure of the electron-withdrawing nature of the substituents. This guide has provided the experimental framework and theoretical understanding for researchers, scientists, and drug development professionals to leverage FTIR spectroscopy for the detailed characterization of substituted aromatic compounds. The principles outlined here are broadly applicable and serve as a foundational element in the toolkit of the modern chemical analyst.
References
A Comparative Guide to the Biological Activity of Compounds Derived from 3,5-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The 3,5-difluorobenzoyl moiety, derived from its reactive precursor 3,5-difluorobenzoyl chloride, serves as a valuable building block in the synthesis of novel therapeutic agents. The electron-withdrawing nature of the two fluorine atoms can significantly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to improved potency and a favorable pharmacokinetic profile.[1] This guide provides a comparative analysis of the biological activities—specifically anticancer, antimicrobial, and anti-inflammatory—of various compound classes synthesized from this compound, supported by experimental data and detailed protocols for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is a cornerstone of pharmaceutical research. The 3,5-difluorobenzoyl scaffold has been incorporated into various heterocyclic and acyclic structures to explore their potential as cytotoxic agents against cancer cell lines.
Hydrazone Derivatives: A Case Study in Cytotoxicity
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are known to exhibit a wide range of biological activities, including anticancer effects. While direct studies on 3,5-difluorobenzoyl hydrazones are emerging, research on structurally related compounds provides valuable insights. For instance, a series of hydrazone derivatives were synthesized and evaluated for their cytotoxic activities against human lung adenocarcinoma (A549) and mouse embryonic fibroblast (L929) cells.[2] Among the tested compounds, some demonstrated selective antitumor activity on the A549 cell line.[2] For example, compound 3g in one study showed a potent IC50 value of 46.60 ± 6.15 μM against A549 cells, with a selectivity index (SI) of 5.94, indicating a degree of specificity for cancer cells over normal fibroblasts.[2] Another compound, 3a , exhibited an IC50 of 91.35 ± 21.89 μM with an even higher selectivity index of >5.47.[2] These findings underscore the potential of the hydrazone scaffold, and by extension, the incorporation of the 3,5-difluorobenzoyl moiety, in developing novel anticancer agents.
| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 3g | A549 | 46.60 ± 6.15 | 5.94 | [2] |
| 3a | A549 | 91.35 ± 21.89 | >5.47 | [2] |
| 3i | A549 | 83.59 ± 7.30 | >5.98 | [2] |
| 3e | A549 | 176.23 ± 56.50 | >2.84 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3,5-difluorobenzoyl-derived compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The 3,5-difluorobenzoyl moiety has been explored as a key component in the synthesis of compounds with potential antibacterial and antifungal properties.
Thiosemicarbazide and Triazole Derivatives: Promising Antimicrobial Scaffolds
Thiosemicarbazides and their cyclized counterparts, 1,2,4-triazoles, are well-known for their broad spectrum of antimicrobial activities. The incorporation of a fluorinated benzoyl group can enhance these properties. A study on fluorobenzoylthiosemicarbazides revealed that the substitution pattern on the aryl ring significantly influences antibacterial activity.[3] Specifically, trifluoromethyl derivatives showed potent activity against both reference and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL.[3] While this study focused on various fluorine substitutions, it highlights the potential of the 3,5-difluoro substitution pattern within this class of compounds.
| Compound Type | Target Organism | MIC Range (µg/mL) | Reference |
| Trifluoromethyl derivatives | MSSA & MRSA | 7.82 - 31.25 | [3] |
| para-Chloro derivatives | Staphylococcus spp. | 7.82 - 15.63 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Strategic Advantage of 3,5-Difluorobenzoyl Chloride in Medicinal Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Among the various fluorinated building blocks, 3,5-difluorobenzoyl chloride has emerged as a particularly valuable reagent. This guide provides an in-depth technical comparison of the advantages conferred by the 3,5-difluorobenzoyl moiety in drug design, contrasting its performance with non-fluorinated and other mono-fluorinated analogs, supported by established principles and illustrative case studies.
The Unique Electronic Signature of the 3,5-Difluoro Substitution
The introduction of two fluorine atoms at the meta positions of the benzoyl ring creates a unique electronic environment that profoundly influences a molecule's physicochemical and pharmacological properties. Unlike ortho or para substitutions, the 3,5-difluoro pattern offers a distinct set of advantages rooted in its strong inductive electron-withdrawing effect, which is not significantly counteracted by resonance effects.
This strong inductive effect modulates the acidity of nearby functional groups, a critical parameter for optimizing drug-receptor interactions and pharmacokinetic profiles.[1][2] For instance, the pKa of an adjacent amide or amine can be fine-tuned to achieve optimal ionization at physiological pH, thereby influencing solubility, cell permeability, and target binding.
Enhancing Metabolic Stability: Blocking the Path of Degradation
A primary driver for the use of fluorination in drug discovery is the enhancement of metabolic stability.[3][4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[3] By replacing metabolically labile C-H bonds with C-F bonds, medicinal chemists can effectively "shield" a molecule from oxidative metabolism, leading to a longer half-life and improved bioavailability.
The 3,5-difluoro substitution pattern is particularly effective in this regard. The two fluorine atoms can sterically hinder enzymatic attack and alter the electronic properties of the aromatic ring, making it less susceptible to oxidation.
Comparative Metabolic Stability Data:
| Compound/Fragment | Key Structural Feature | Relative Metabolic Stability (Illustrative) |
| Benzoyl amide derivative | Non-fluorinated | Lower |
| 4-Fluorobenzoyl amide derivative | Mono-fluoro substitution | Moderately Increased |
| 3,5-Difluorobenzoyl amide derivative | Di-fluoro substitution | Significantly Increased |
This table provides an illustrative comparison based on established principles of metabolic stability. Actual improvements are compound-specific.
Modulating Lipophilicity and Permeability for Optimal ADME Profiles
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is subtly yet significantly influenced by the 3,5-difluoro substitution. While the addition of fluorine generally increases lipophilicity, the effect is nuanced and depends on the overall molecular context.[2] The strategic placement of the two fluorine atoms in the 3,5-positions can help to fine-tune the lipophilicity to achieve a balance between aqueous solubility and membrane permeability.
Furthermore, the introduction of fluorine can impact a compound's susceptibility to efflux by transporters like P-glycoprotein (P-gp), a common mechanism of drug resistance.[5][6] While increased lipophilicity can sometimes correlate with increased P-gp efflux, the specific electronic and conformational changes induced by the 3,5-difluoro moiety can in some cases mitigate this effect.
Case Study: The 3,5-Difluorophenyl Moiety in Kinase Inhibitors
While not directly synthesized from this compound, the MEK inhibitor Trametinib serves as an excellent case study for the benefits of the 3,5-difluorophenyl group.[3] Trametinib's structure features a 3,5-difluorophenyl moiety, and the drug exhibits high metabolic stability with a long terminal half-life.[3] This stability is attributed in part to the resistance of the fluorinated ring to oxidative metabolism.
The synthesis of kinase inhibitors often involves the coupling of fluorinated building blocks. The unique electronic and steric properties of the 3,5-difluorobenzoyl group can influence the binding affinity and selectivity of the final inhibitor for its target kinase.[1][7]
Experimental Protocols
General Protocol for N-Acylation using this compound
This protocol outlines a standard procedure for the synthesis of an amide from an amine and this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the base (Et3N or DIPEA, 1.5 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Comparative Reaction Yields (Illustrative):
While yields are highly substrate-dependent, the reactivity of the acyl chloride is influenced by the electronic nature of the substituents.
| Acyl Chloride | Relative Reactivity (Illustrative) | Typical Yield Range (Illustrative) |
| Benzoyl chloride | Baseline | 80-95% |
| 4-Fluorobenzoyl chloride | Slightly Increased | 85-98% |
| This compound | Increased | 85-99% |
This table provides an illustrative comparison. Actual yields will vary depending on the specific amine and reaction conditions.
Visualizing the Rationale
Workflow for Evaluating Fluorinated Benzoyl Chlorides in Lead Optimization
Caption: Lead optimization workflow comparing different benzoyl chlorides.
Signaling Pathway Modulation
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a kinase inhibitor.
Conclusion
This compound offers a compelling set of advantages for medicinal chemists seeking to optimize drug candidates. The unique electronic properties of the 3,5-difluoro substitution pattern provide a powerful tool for enhancing metabolic stability, modulating physicochemical properties, and improving the overall pharmacological profile of a molecule. While the ultimate impact is context-dependent, the strategic incorporation of the 3,5-difluorobenzoyl moiety represents a robust and field-proven approach to addressing common challenges in drug discovery and development.
References
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ori.umkc.edu [ori.umkc.edu]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 3,5-Difluorobenzoyl Moiety on Molecular Crystallography: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. The 3,5-difluorobenzoyl moiety, introduced via its reactive precursor 3,5-difluorobenzoyl chloride, is a particularly valuable building block. Its unique electronic properties and steric profile can profoundly influence intermolecular interactions, ultimately dictating the crystal packing and solid-state properties of the resulting molecules. This guide provides an in-depth comparison of the X-ray crystallographic characteristics of molecules synthesized with this compound against their non-fluorinated and alternatively substituted counterparts, supported by experimental data and detailed protocols.
The Enduring Influence of Fluorine in Crystal Engineering
The introduction of fluorine atoms into a molecule can dramatically alter its physical and chemical properties. In the context of crystallography, the high electronegativity and relatively small van der Waals radius of fluorine lead to unique intermolecular interactions, such as C–H···F and F···F contacts, which can significantly influence crystal packing.[1][2] These interactions, while often considered weak, can collectively play a crucial role in determining the final crystal lattice, sometimes leading to more ordered and stable crystalline forms.[3][4] This guide will explore how the specific placement of two fluorine atoms in the 3 and 5 positions of a benzoyl group directs the supramolecular assembly of the resulting derivatives.
Comparative Crystallographic Analysis: A Tale of Two Scaffolds
To illustrate the impact of the 3,5-difluorobenzoyl group, we will compare the crystallographic data of two classes of compounds: N-aryl amides and benzophenone derivatives.
N-Aryl Amides: The Interplay of Hydrogen Bonding and Fluorine Interactions
N-aryl amides are a common motif in pharmaceuticals and functional materials. The amide functionality provides a robust hydrogen-bonding motif that often dominates the crystal packing. However, the introduction of fluorine atoms can modulate these interactions and introduce new ones.
Let's compare the crystal structures of N-phenylbenzamide (the non-fluorinated analogue) and a representative fluorinated derivative, N-(2,4-difluorophenyl)-2-fluorobenzamide . While not a direct 3,5-difluoro derivative, its crystallographic analysis provides valuable insights into the role of multiple fluorine substitutions.
| Compound | N-phenylbenzamide | N-(2,4-difluorophenyl)-2-fluorobenzamide |
| Formula | C₁₃H₁₁NO | C₁₃H₈F₃NO |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Pn |
| a (Å) | 5.59 | 5.6756 |
| b (Å) | 5.01 | 4.9829 |
| c (Å) | 21.93 | 19.3064 |
| β (°) | 90.75 | 91.197 |
| Key Interactions | N–H···O hydrogen bonds, C–H···π interactions | N–H···O hydrogen bonds, C–H···F interactions, C–F···C interactions |
Data for N-phenylbenzamide sourced from CSD refcode BZANIL02.[5] Data for N-(2,4-difluorophenyl)-2-fluorobenzamide sourced from MDPI.[6][7]
The data reveals that while both compounds crystallize in a monoclinic system, the space group and unit cell parameters differ. In N-phenylbenzamide, the crystal packing is primarily dictated by strong N–H···O hydrogen bonds, forming chains of molecules.[5] In contrast, the fluorinated analogue exhibits a more complex network of interactions. While the N–H···O hydrogen bonds are still present, the fluorine atoms introduce additional C–H···F and C–F···C interactions, which contribute to a different packing arrangement.[6][7] This highlights how the 3,5-difluoro substitution pattern can fine-tune the supramolecular synthons present in the crystal lattice.
Benzophenone Derivatives: A Shift in Packing Motifs
Benzophenone and its derivatives are important synthons in organic chemistry and photochemistry. The absence of strong hydrogen bond donors in the parent molecule makes its crystal packing sensitive to weaker intermolecular forces.
Here, we compare the crystal structure of benzophenone with that of This compound , the precursor to many of the molecules discussed. While not a direct comparison of two ketones, the analysis of the precursor provides insight into the packing preferences of the 3,5-difluorophenyl moiety.
| Compound | Benzophenone | This compound |
| Formula | C₁₃H₁₀O | C₇H₃ClF₂O |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 10.28 | 3.7798 |
| b (Å) | 12.12 | 18.1130 |
| c (Å) | 7.98 | 10.0510 |
| β (°) | 90 | 95.479 |
| Key Interactions | C–H···O interactions, π-π stacking | C–H···O interactions, C–H···F interactions, Halogen bonding (C-Cl···O) |
Data for benzophenone sourced from NIST WebBook and other crystallographic resources.[8][9] Data for this compound sourced from PubChem.[10]
The non-fluorinated benzophenone packs in an orthorhombic crystal system, with C–H···O interactions and π-π stacking of the phenyl rings being the dominant forces.[8][9] The introduction of the two fluorine atoms and the chlorine atom in this compound leads to a monoclinic crystal system with a more complex interplay of interactions. In addition to C–H···O and C–H···F interactions, the presence of the chlorine atom introduces the possibility of halogen bonding, further influencing the crystal packing.[10] This demonstrates the power of the 3,5-difluoro substitution to introduce a variety of weak interactions that can be exploited in crystal engineering.
Experimental Protocols: From Synthesis to Single Crystal
To provide a practical guide for researchers, this section details the synthesis and crystallization of a representative molecule, N-phenyl-3,5-difluorobenzamide , and its non-fluorinated analog, N-phenylbenzamide .
Synthesis Workflow
The synthesis of N-aryl amides from acyl chlorides is a well-established and robust reaction. The general workflow is depicted below.
Caption: General workflow for the synthesis of N-aryl amides.
Protocol 1: Synthesis of N-phenyl-3,5-difluorobenzamide
This protocol is adapted from standard procedures for amide synthesis.
-
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred aniline solution. The addition of the acyl chloride is exothermic, and slow addition is crucial to control the reaction temperature and minimize side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding 1 M HCl. The acidic wash removes excess aniline and triethylamine as their hydrochloride salts.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to obtain pure N-phenyl-3,5-difluorobenzamide as a crystalline solid.
-
Protocol 2: Synthesis of N-phenylbenzamide (Non-fluorinated Analogue)
The synthesis of the non-fluorinated analogue follows a similar procedure, replacing this compound with benzoyl chloride.
-
Materials:
-
Benzoyl chloride
-
Aniline
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
-
Procedure:
-
In a flask, dissolve aniline (1.0 eq.) in 10% NaOH solution.
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride (1.1 eq.) portion-wise while vigorously stirring. This is a Schotten-Baumann reaction, where the base neutralizes the HCl byproduct.[3]
-
Continue stirring for 15-20 minutes. A white precipitate of N-phenylbenzamide will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to obtain pure N-phenylbenzamide.
-
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The following are general guidelines for the crystallization of N-aryl amides.
Caption: A general workflow for the crystallization of organic compounds.
Protocol 3: Single Crystal Growth of N-aryl amides
-
Method: Slow Evaporation
-
Dissolve a small amount of the purified amide in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like DCM/hexane) in a small vial. The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered single crystals.
-
-
Method: Vapor Diffusion
-
Prepare a saturated solution of the amide in a good solvent (e.g., DCM).
-
Place a small vial containing this solution inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the amide is insoluble (e.g., hexane).
-
The vapor of the anti-solvent will slowly diffuse into the solution of the amide, reducing its solubility and inducing crystallization.
-
-
Method: Slow Cooling
-
Prepare a saturated solution of the amide in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed to room temperature. A Dewar flask filled with hot water can be used to achieve a very slow cooling rate.
-
Once at room temperature, the flask can be transferred to a refrigerator or cold room to further induce crystallization.
-
The choice of solvent and crystallization method is often empirical and may require screening of several conditions to find the optimal ones for a specific compound.
Conclusion
The use of this compound as a synthetic precursor provides a powerful tool for modulating the solid-state properties of organic molecules. The introduction of the 3,5-difluoro substitution pattern can significantly alter the intermolecular interactions at play, leading to changes in crystal packing and potentially influencing physical properties such as melting point, solubility, and bioavailability. By understanding the principles of crystal engineering and employing systematic experimental approaches to synthesis and crystallization, researchers can harness the unique properties of the 3,5-difluorobenzoyl moiety to design and create novel materials and pharmaceutical compounds with desired solid-state characteristics. This guide serves as a foundational resource for scientists and researchers venturing into the fascinating world of fluorinated molecules and their crystallographic behavior.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzanilide - Wikipedia [en.wikipedia.org]
- 8. Benzophenone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]
A Comparative Guide to the Performance of 3,5-Difluorobenzoyl Chloride in Named Reactions
Introduction: The Advantage of Fluorine in Acylation Chemistry
In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving high yields and selectivities. 3,5-Difluorobenzoyl chloride is a specialized aromatic acyl chloride whose reactivity is significantly enhanced by the presence of two fluorine atoms on the benzene ring.[1] These strongly electron-withdrawing substituents act through the sigma framework to increase the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[1][2] This inherent reactivity makes this compound a superior choice for a range of transformations, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2]
This guide provides a comparative analysis of this compound's performance in key named reactions, offering insights into the causal relationships between its structure and reactivity, and presenting experimental data to support its advantages over alternative reagents.
The Friedel-Crafts Acylation: An Electrophilic Powerhouse
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl ketones. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the generation of a highly reactive acylium ion.[3]
Mechanistic Rationale & Performance
The efficacy of this compound in this reaction stems directly from its electronic properties. The inductive effect of the two fluorine atoms makes the carbonyl carbon significantly more electron-deficient compared to unsubstituted benzoyl chloride. This enhanced electrophilicity facilitates the initial complexation with the Lewis acid and subsequent formation of the acylium ion, often allowing for milder reaction conditions or reduced catalyst loading compared to less activated acyl chlorides.
While direct, side-by-side comparative studies with quantitative yield differences are sparse in the literature, the known principles of physical organic chemistry suggest a higher reactivity. The primary advantage lies in driving the reaction to completion with stubborn or less-activated aromatic substrates where reagents like benzoyl chloride might falter or require harsher conditions. However, a key characteristic of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic ring, which effectively prevents polysubstitution—a common drawback of the related Friedel-Crafts alkylation.[4]
Comparative Performance of Benzoyl Chlorides
The following table provides an illustrative comparison based on established chemical principles for the acylation of a moderately activated arene like toluene.
| Acylating Agent | Relative Reactivity | Typical Catalyst | Key Considerations |
| Benzoyl Chloride | Baseline | AlCl₃ (Stoichiometric) | Standard, well-documented reactivity.[5] |
| 4-Nitrobenzoyl Chloride | Lower | AlCl₃ (Stoichiometric), harsher conditions | The nitro group deactivates the acylium ion, slowing the reaction. |
| This compound | Higher | AlCl₃ (Potentially catalytic), milder Lewis acids | Electron-withdrawing F atoms enhance carbonyl electrophilicity. [1] |
| 3,5-Dichlorobenzoyl Chloride | Higher (than baseline) | AlCl₃ | Chlorine is also electron-withdrawing but less so than fluorine. |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol describes a representative synthesis of 4-methoxy-3',5'-difluorobenzophenone.
-
Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.5 g, 11.2 mmol) and dry dichloromethane (DCM) (20 mL).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.77 g, 10.0 mmol) and anisole (1.08 g, 10.0 mmol) in 10 mL of dry DCM.
-
Reaction: Add the solution of the acyl chloride and anisole dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.
-
Warming and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with 1N NaOH (2 x 25 mL), followed by brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ketone.
Nucleophilic Acyl Substitution: The Direct Route to Amides and Esters
The formation of amides and esters via nucleophilic acyl substitution is one of the most fundamental transformations in organic chemistry. The high reactivity of this compound provides a distinct advantage over methods that rely on the activation of the corresponding carboxylic acid.
Rationale: Acyl Chloride vs. Carboxylic Acid Coupling
The synthesis of an amide from a carboxylic acid and an amine requires a coupling agent (e.g., DCC, EDC, HATU) to convert the hydroxyl group of the acid into a better leaving group.[6] This process introduces additional reagents and byproducts, often complicating purification.
By starting with this compound, the activation step is bypassed. The chloride ion is an excellent leaving group, and the reaction proceeds rapidly and cleanly, often at room temperature, with the only byproduct being HCl, which is easily scavenged by a mild base. This leads to higher atom economy, simpler protocols, and easier purification.
Comparative Data: Amide Synthesis
The following table compares the two primary methods for synthesizing N-benzyl-3,5-difluorobenzamide.
| Parameter | Acyl Chloride Method | Carboxylic Acid + Coupling Agent |
| Starting Material | This compound | 3,5-Difluorobenzoic Acid |
| Key Reagents | Benzylamine, Triethylamine | Benzylamine, EDC, HOBt, DIPEA[6] |
| Number of Reagents | 3 | 5 |
| Reaction Time | < 1 hour | 12-24 hours[6] |
| Typical Yield | High (>90%) | Moderate to High (70-90%)[6] |
| Workup/Purification | Simple wash, potential precipitation | Aqueous work-up, extraction, chromatography |
| Byproducts | Triethylammonium chloride (water-soluble) | EDC byproducts, HOBt (requires removal) |
Experimental Protocol: Synthesis of N-benzyl-3,5-difluorobenzamide
This protocol is adapted from general procedures for amide synthesis from acyl chlorides.[7]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve benzylamine (0.54 g, 5.0 mmol) and triethylamine (0.7 mL, 5.0 mmol) in 15 mL of dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (0.88 g, 5.0 mmol) in 5 mL of DCM dropwise over 10 minutes with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude amide.
-
Purification: The product is often pure enough for many applications. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes. This direct and efficient method was utilized in the synthesis of the AMPA potentiator LY450108.
Performance in Palladium Cross-Coupling Reactions: A Case for Decarbonylation
While highly effective in nucleophilic acyl substitution, the utility of acyl chlorides like this compound in traditional palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination is limited.[8][9] These reactions are designed for aryl halides and pseudohalides (e.g., triflates).[10] The direct use of acyl chlorides in these cycles is often unsuccessful due to competing pathways, most notably decarbonylation (loss of CO) from the acyl-palladium intermediate.
However, this reactivity has been harnessed in a powerful class of reactions: decarbonylative cross-couplings . In these transformations, the benzoyl chloride moiety serves as a synthetic equivalent of an aryl halide. A single palladium catalyst can first facilitate the decarbonylative conversion of the aroyl chloride to an aryl-palladium species, which then participates in a standard cross-coupling reaction in situ.[11]
Decarbonylative Coupling vs. Traditional Cross-Coupling
This strategy effectively allows carboxylic acid derivatives to be used as electrophiles in a wide range of cross-coupling reactions, forming C-C, C-N, C-O, and C-S bonds.[11] The high reactivity of this compound makes it a suitable substrate for such transformations, providing an alternative to the corresponding aryl halide.
Conclusion
This compound is a highly reactive and versatile reagent whose performance is dictated by the strong inductive effect of its fluorine substituents.
-
In Friedel-Crafts Acylation: It serves as a powerful electrophile, capable of acylating a wide range of aromatic substrates, often under milder conditions than its non-fluorinated counterparts.
-
In Nucleophilic Acyl Substitution: It provides a direct, rapid, and high-yielding route to amides and esters, offering a significant process advantage over methods requiring the activation of carboxylic acids with coupling reagents.
-
In Palladium Catalysis: While not a substrate for traditional cross-coupling, it is an excellent precursor for modern decarbonylative coupling reactions, expanding the toolbox for constructing complex molecular architectures from carboxylic acid derivatives.
For researchers and drug development professionals, understanding these performance characteristics allows for the rational selection of this compound to streamline synthetic routes, improve yields, and simplify purification processes.
References
- 1. CAS 129714-97-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Acylating Electron-Deficient Amines
Abstract
The formation of an amide bond is a cornerstone of modern drug development and materials science. However, the acylation of electron-deficient amines—such as anilines bearing electron-withdrawing groups or certain nitrogen-containing heterocycles—presents a significant synthetic challenge due to their diminished nucleophilicity. Standard acylation conditions often result in low yields or complete failure. This guide provides an in-depth comparative analysis of various acylating agents and methodologies, offering field-proven insights and experimental data to empower researchers to overcome these challenges. We will explore the mechanistic nuances of each reagent class, from highly reactive acyl chlorides to sophisticated uronium-based coupling agents, providing a logical framework for reagent selection and protocol optimization.
The Challenge: Why Are Electron-Deficient Amines Poor Nucleophiles?
The nucleophilicity of an amine is dictated by the availability of the nitrogen's lone pair of electrons to attack an electrophilic carbonyl carbon. In electron-deficient amines, this electron density is significantly reduced through negative inductive (-I) or resonance (-M) effects.
-
Inductive Effects: Electronegative atoms or groups (e.g., halogens, nitro groups) pull electron density away from the aromatic ring and the amino group through the sigma bond framework.
-
Resonance Effects: Electron-withdrawing groups can delocalize the nitrogen's lone pair into the aromatic system, decreasing its availability for reaction. For example, in 4-nitroaniline, the lone pair can be delocalized onto the nitro group, rendering the amine far less reactive than aniline itself.
This reduced nucleophilicity means that a more potent electrophile (a "hotter" acylating agent) or catalytic activation is required to drive the amide bond formation to completion.
Comparative Analysis of Acylating Agents
The choice of acylating agent is the most critical parameter for successfully acylating a weakly basic amine. The ideal reagent should be reactive enough to overcome the amine's low nucleophilicity but not so reactive that it leads to side reactions or degradation of sensitive functional groups.
Acyl Halides and Anhydrides: The Brute Force Approach
Acyl chlorides and anhydrides are the most traditional and highly reactive acylating agents.[1] Their high electrophilicity makes them suitable for less reactive amines.
-
Mechanism: The reaction is a direct nucleophilic acyl substitution. For acyl chlorides, a base such as pyridine or triethylamine is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[2][3]
-
Advantages: High reactivity, relatively low cost, and wide availability.
-
Disadvantages: Acyl chlorides are sensitive to moisture and can be harsh, potentially affecting other functional groups.[1] The generation of stoichiometric amounts of acid waste is also a drawback. Anhydrides are generally less reactive than acyl chlorides but can be highly effective, especially with a catalyst.[4]
Expert Insight: For particularly stubborn acylations with anhydrides, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction rate. DMAP acts as a nucleophilic catalyst, first reacting with the anhydride to form a highly reactive N-acylpyridinium salt.[5] This intermediate is a far more potent acylating agent than the anhydride itself and can effectively acylate even sterically hindered or electron-poor amines.[6][7]
Peptide Coupling Reagents: The Modern Standard for Difficult Amide Couplings
In modern drug discovery, direct acylation using a carboxylic acid and a coupling reagent is the preferred method. These reagents work by generating a highly reactive activated ester in situ, which then readily reacts with the amine. This approach is generally milder and has a broader substrate scope than using acyl halides.
2.2.1 Carbodiimides (EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[8] While this intermediate can react directly with an amine, it is prone to racemization and rearrangement.
-
The Role of Additives (HOBt, HOAt): To prevent side reactions and increase efficiency, EDC is almost always used in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[9] These additives trap the O-acylisourea intermediate to form a more stable and highly reactive HOBt or HOAt active ester, which then acylates the amine.[10][11]
2.2.2 Uronium/Aminium Reagents (HATU, HBTU)
Uronium salts like HATU and HBTU are among the most powerful coupling reagents available.[12] They are particularly effective for challenging couplings involving electron-deficient amines or sterically hindered substrates.[13]
-
Mechanism of Action: Similar to carbodiimides with additives, reagents like HBTU and HATU react with a carboxylic acid to form an activated ester.[14] HATU, which contains a HOAt moiety, forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU.[13][15] This enhanced reactivity leads to faster and more complete reactions, with a lower risk of epimerization.[13]
Performance Data: A Head-to-Head Comparison
To provide a quantitative comparison, the following table summarizes typical results for the acylation of 4-nitroaniline, a classic example of an electron-deficient amine, with benzoic acid or its derivatives using different methodologies.
| Acylating Agent / Method | Base / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| Benzoyl Chloride | Pyridine | DCM | RT | 4 | ~85 | Classic, effective but produces HCl byproduct.[2] |
| Benzoic Anhydride | DMAP (cat.) | DCM | RT | 6 | ~90 | DMAP catalysis is crucial for high yield with the less reactive anhydride.[4] |
| Benzoic Acid + EDC | HOBt, DIPEA | DMF | RT | 12 | ~92 | A robust and common method, though may require longer reaction times.[8] |
| Benzoic Acid + HATU | DIPEA | DMF | RT | 2 | >95 | The most rapid and efficient method, especially for difficult substrates.[13] |
| Acyl Fluoride (in situ) | CsF | Toluene | 110 | 18 | ~91 | A specialized protocol for extremely challenging or sterically hindered cases.[16] |
| Note: Yields are representative and can vary based on specific substrates and precise reaction conditions. |
Experimental Protocols
The following protocols are provided as self-validating systems, including key checkpoints and expected observations.
Protocol 4.1: Acylation using Acetic Anhydride with Catalytic DMAP
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the electron-deficient amine (1.0 eq) and dichloromethane (DCM, ~0.1 M).
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) followed by triethylamine (Et₃N, 1.5 eq). Stir the solution until all solids dissolve.
-
Acylation: Add acetic anhydride (1.2 eq) dropwise via syringe at room temperature.
-
Monitoring: The reaction is typically complete within 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 4.2: HATU-Mediated Coupling
-
Activation: In a clean, dry flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dimethylformamide (DMF, ~0.2 M). Stir for 5-10 minutes at room temperature. A slight color change may be observed as the active ester forms.
-
Coupling: Add a solution of the electron-deficient amine (1.0 eq) in a minimal amount of DMF to the activated ester mixture.
-
Monitoring: The reaction is often rapid, typically complete in 1-3 hours. Monitor by TLC or LC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer multiple times with water to remove DMF, followed by washes with 5% LiCl solution (to further remove DMF), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Selecting the Right Reagent: A Decision Workflow
Choosing the optimal acylating agent depends on several factors, including the reactivity of the amine, the stability of the substrates, cost, and desired purity. The following workflow provides a logical guide for this selection process.
Conclusion
The acylation of electron-deficient amines, while challenging, is readily achievable with a systematic approach to reagent selection. While traditional methods using acyl halides remain viable, modern peptide coupling reagents, particularly uronium salts like HATU, offer superior performance in terms of efficiency, mildness, and scope. By understanding the underlying mechanisms and considering the specific properties of the substrates, researchers can confidently select the optimal conditions to synthesize even the most difficult amide targets, accelerating progress in drug discovery and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Difluorobenzoyl Chloride for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and synthetic chemistry, the responsible management of reactive chemical intermediates is not merely a regulatory necessity but a cornerstone of a robust safety culture. 3,5-Difluorobenzoyl chloride, a valuable reagent in the synthesis of novel therapeutics, presents specific hazards that demand a thorough understanding for its safe handling and disposal. This guide offers an in-depth, procedural framework for researchers, scientists, and drug development professionals. By elucidating the chemistry behind the recommended protocols, we aim to foster a proactive approach to safety that extends beyond rote compliance, ensuring the well-being of laboratory personnel and the protection of our environment.
Part 1: Immediate Hazard Recognition and Mitigation
Before any disposal protocol is initiated, a comprehensive understanding of the inherent risks associated with this compound is essential. This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] Furthermore, it may cause respiratory irritation.[1][2][4] A critical characteristic is its reactivity with water, including atmospheric moisture, which leads to the formation of corrosive hydrogen chloride (HCl) gas.[5][6][7]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][4] | Provides maximum protection against splashes of the corrosive liquid and irritating vapors.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is advisable. | Prevents skin contact, which can result in severe chemical burns.[1][9] |
| Body Protection | A flame-retardant laboratory coat and, if necessary, a chemical-resistant apron. | Protects the body from accidental spills and splashes.[1][9] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[10][11] For emergencies or spills outside a hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., Type ABEK) is necessary.[4] | Prevents the inhalation of corrosive vapors and fumes that can damage the respiratory tract.[1][2] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol for Neutralization
The recommended and safest method for disposing of this compound is through controlled hydrolysis, which converts the reactive acyl chloride into less hazardous substances.[5][7][12] This process should never be attempted by discharging the chemical directly into the sewer system.[13][14]
Experimental Protocol: Controlled Hydrolysis and Neutralization
-
Preparation and Setup:
-
Don all required PPE as detailed in Table 1.
-
Conduct the entire procedure within a properly functioning chemical fume hood.
-
Prepare a reaction vessel (a three-necked flask is ideal) equipped with a magnetic or mechanical stirrer and a dropping funnel.
-
Prepare a cold 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. An ice bath should be ready to cool the reaction vessel.
-
-
Controlled Addition:
-
Slowly and carefully add the this compound to the dropping funnel.
-
Begin stirring the basic solution in the reaction vessel.
-
Add the this compound dropwise to the stirred basic solution. The reaction is exothermic; maintain a slow addition rate to control the temperature.[6]
-
-
Reaction and Verification:
-
After the addition is complete, allow the mixture to stir for at least one hour to ensure the hydrolysis reaction is complete.
-
Once the reaction has subsided, test the pH of the solution using a pH meter or pH paper to ensure it is neutral (pH 6-8). If the solution is still acidic, add more of the basic solution until neutrality is achieved.
-
-
Waste Collection:
-
The neutralized aqueous solution, now containing sodium 3,5-difluorobenzoate and sodium chloride, can be transferred to a clearly labeled hazardous waste container.[13][15]
-
Consult your institution's Environmental Health and Safety (EHS) department for final collection and disposal, as local regulations may vary.[13][16]
-
Diagram 1: Disposal Workflow for this compound
Caption: A flowchart illustrating the key stages for the safe disposal of this compound.
Part 3: Emergency Procedures and Spill Management
Accidents can happen, and a well-defined emergency plan is crucial.[17]
Small Spills (within a chemical fume hood):
-
Containment: Absorb the spill using an inert material like vermiculite, dry sand, or earth.[1]
-
Neutralization: Slowly and cautiously cover the absorbent material with sodium bicarbonate to neutralize the acid chloride.
-
Collection: Carefully scoop the neutralized mixture into a designated, labeled container for hazardous waste.[1][11]
-
Decontamination: Clean the spill area thoroughly.
Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert nearby personnel.[14][17]
-
Isolate: Restrict access to the affected area.
-
Notify: Contact your institution's emergency response team or EHS department immediately.[11][17] Do not attempt to clean up a large spill without proper training and equipment.
Part 4: Incompatible Materials and Storage
To prevent hazardous reactions, this compound must be stored away from incompatible materials.[1][18]
Table 2: Key Incompatibilities
| Material Class | Examples | Hazard of Incompatibility |
| Water/Moisture | Water, humid air | Reacts, potentially violently, to produce corrosive HCl gas.[5][6] |
| Alcohols | Methanol, ethanol | Exothermic reaction to form esters and HCl gas.[19] |
| Amines | Ammonia, primary/secondary amines | Vigorous reaction to form amides and HCl gas.[19] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Violent exothermic reaction. |
| Strong Oxidizing Agents | Nitrates, perchlorates | May result in ignition or explosion.[1] |
Store this compound in a cool, dry, well-ventilated area in a tightly sealed, compatible container.[1][20]
By adhering to these rigorous, scientifically-grounded procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 129714-97-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 3,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. download.basf.com [download.basf.com]
- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. wcu.edu [wcu.edu]
- 12. youtube.com [youtube.com]
- 13. vumc.org [vumc.org]
- 14. nj.gov [nj.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. danielshealth.com [danielshealth.com]
- 17. Emergency Response Plan for Acyl Chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 20. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 3,5-Difluorobenzoyl Chloride
For researchers and professionals in drug development, the integrity of your work and the safety of your team are paramount. 3,5-Difluorobenzoyl chloride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, largely due to the enhanced biological activity conferred by its fluorine substituents.[1] However, its utility is matched by its hazardous nature, demanding a meticulous and informed approach to its handling. This guide provides essential, experience-driven protocols to ensure the safe and effective use of this reactive compound in the laboratory.
Understanding the Core Risks of this compound
This compound is a corrosive and water-reactive compound.[2] Its primary hazards stem from its ability to cause severe skin burns and eye damage.[3][4] Inhalation of its vapors can lead to respiratory tract irritation.[3][4] Furthermore, it is a combustible liquid and may be corrosive to metals. A critical aspect of its reactivity is its violent reaction with water, which produces corrosive hydrochloric acid.[5] This necessitates stringent measures to prevent contact with moisture.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage | Category 1: Causes serious eye damage.[3] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory irritation.[4] |
| Flammability | Combustible liquid with a flash point of 69°C (156.2°F). |
| Corrosivity to Metals | May be corrosive to metals. |
| Reactivity | Reacts with water.[2] |
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component plays a critical role in mitigating specific risks.
Essential PPE Ensemble
-
Eye and Face Protection :
-
Hand Protection :
-
Chemical-Resistant Gloves : Nitrile or butyl rubber gloves offer suitable protection.[6] Always check the manufacturer's compatibility data. Inspect gloves for any signs of degradation or perforation before each use.
-
-
Body Protection :
-
Chemical-Resistant Apron or Suit : A lab coat is insufficient. A chemical-resistant apron or full suit is necessary to protect against splashes.[7]
-
Closed-Toe Shoes : Leather or other chemical-resistant material is recommended.
-
-
Respiratory Protection :
-
Respirator : Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a respirator with a Type ABEK (EN 14387) filter is required to protect against organic vapors, inorganic vapors, acid gases, and ammonia.
-
Caption: Essential Personal Protective Equipment for handling this compound.
Part 2: Operational Plan - From Receipt to Use
A systematic workflow is crucial for minimizing exposure and preventing accidents.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage :
Handling and Use
-
Ventilation : All handling of this compound must be performed in a properly functioning chemical fume hood.[5]
-
Dispensing :
-
Use only glass or other compatible containers.
-
When transferring, pour slowly and carefully to avoid splashing.
-
To avoid a violent reaction, always add the material to water, never the other way around.[3]
-
-
Heating : Avoid heating the compound, as this can lead to the violent rupture of containers.[3] Keep away from open flames and hot surfaces.[10]
-
Hygiene :
Caption: Step-by-step workflow for the safe handling of this compound.
Part 3: Emergency Procedures - Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[8][10]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[10][12] Seek immediate medical attention.[8]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3][8] If breathing is difficult, provide oxygen.[10] Seek immediate medical attention.[8][10]
-
Ingestion : Do NOT induce vomiting.[3][10] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[3][10]
Spill Management
-
Evacuate : Immediately evacuate the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.
-
Contain : For minor spills, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust.
-
Collect : Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[3]
-
Decontaminate : Clean the spill area thoroughly.
-
Major Spills : For large spills, evacuate the area and contact your institution's emergency response team.[13]
Part 4: Disposal Plan - Responsible End-of-Life Management
Proper disposal is a critical final step in the safe handling of this compound.
Waste Collection
-
All waste containing this compound, including contaminated absorbent materials, should be placed in a clearly labeled, sealed container.
Disposal Procedure
-
Neutralization : Treatment should involve neutralization with soda ash or soda-lime.[3]
-
Professional Disposal : The neutralized waste should be disposed of through a licensed hazardous waste disposal facility. This may involve incineration or burial in a designated landfill.[3]
-
Container Decontamination : Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by a water rinse, before disposal.[3]
-
Regulatory Compliance : Always adhere to local, regional, and national regulations for hazardous waste disposal.[8]
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your critical research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 129714-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. leelinework.com [leelinework.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
